molecular formula C29H32ClN3O7 B1666010 N-(2-((Methylamino)carbonyl)benzoyl) amlodipine CAS No. 721958-72-1

N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Cat. No.: B1666010
CAS No.: 721958-72-1
M. Wt: 570 g/mol
InChI Key: SNNCONCKJDOFKX-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Amlodipine besilate impurity B is a biochemical.

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C29H32ClN3O7/c1-5-40-29(37)25-22(16-39-15-14-32-27(35)19-11-7-6-10-18(19)26(34)31-3)33-17(2)23(28(36)38-4)24(25)20-12-8-9-13-21(20)30/h6-13,24,33H,5,14-16H2,1-4H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNCONCKJDOFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301100767
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
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Molecular Weight

570.0 g/mol
Source PubChem
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CAS No.

721958-72-1
Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
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Record name Amlodipine besilate impurity B
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Record name 5-Ethyl 3-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-6-[[2-[[2-[(methylamino)carbonyl]benzoyl]amino]ethoxy]methyl]-3,5-pyridinedicarboxylate
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Record name 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[(2-{[2-(methylcarbamoyl)phenyl]formamido}ethoxy)methyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Record name N-(2-((METHYLAMINO)CARBONYL)BENZOYL) AMLODIPINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, a key derivative of the widely used calcium channel blocker, amlodipine. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a narrative that combines procedural steps with the underlying scientific rationale. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound. We will delve into a robust three-step synthetic pathway, followed by a multi-faceted characterization approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Rationale

Amlodipine, a third-generation dihydropyridine calcium antagonist, is a cornerstone in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of transmembrane calcium ion influx into vascular and cardiac smooth muscles, leading to vasodilation and reduced blood pressure.[1] The modification of amlodipine's primary amino group offers a fertile ground for developing new chemical entities with potentially altered pharmacokinetic profiles, targeted delivery mechanisms, or novel biological activities.

The target molecule, this compound, introduces a substituted benzoyl moiety to the primary amine of amlodipine. This modification significantly alters the polarity and hydrogen bonding potential of the side chain, which could influence receptor binding, metabolic stability, and tissue distribution. This guide provides the first principles and practical steps for synthesizing this derivative, beginning from commercially available precursors.

The synthetic strategy is built upon fundamental and reliable organic reactions, ensuring accessibility and reproducibility. The logic flows from the preparation of the acylating agent, N-methylphthalamic acid, to its activation and subsequent coupling with amlodipine.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a three-step sequence. This pathway was designed for efficiency and scalability, utilizing well-understood reactions that are common in medicinal chemistry.

Synthesis_Pathway cluster_0 Step 1: Imide Formation cluster_1 Step 2: Imide Hydrolysis cluster_2 Step 3: Amide Coupling A Phthalic Anhydride + Methylamine B N-Methylphthalimide A->B Reflux C N-Methylphthalimide D N-Methylphthalamic Acid C->D NaOH (aq), Heat E N-Methylphthalamic Acid F Acyl Chloride Intermediate E->F SOCl₂ or (COCl)₂ H Final Product: This compound F->H G Amlodipine G->H Base (e.g., Et₃N)

Caption: Overall synthetic workflow from starting materials to the final product.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methylphthalimide

Principle: This reaction is a classic condensation between an acid anhydride and a primary amine to form an imide. The reaction proceeds via an initial nucleophilic attack of the methylamine on a carbonyl carbon of phthalic anhydride, forming an intermediate phthalamic acid, which then undergoes intramolecular cyclization upon heating to yield the stable five-membered imide ring. Using an excess of the amine or removing the water byproduct drives the reaction to completion.[2][3]

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (14.8 g, 0.1 mol).

  • Add an aqueous solution of methylamine (40%, ~10 mL, ~0.12 mol) dropwise to the flask with stirring. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux (approx. 150-180°C) for 2-3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the phthalic anhydride spot indicates completion.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • Recrystallize the crude solid from ethanol or water to yield pure N-methylphthalimide as white crystals.[4]

  • Dry the crystals under vacuum. Expected yield: 85-90%.

Step 2: Synthesis of N-Methylphthalamic Acid

Principle: This step involves the base-catalyzed hydrolysis of the cyclic imide, N-methylphthalimide. The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the imide. This leads to the opening of the imide ring to form the sodium salt of N-methylphthalamic acid. Subsequent acidification protonates the carboxylate to yield the desired product. This reaction is essentially the reverse of the cyclization in Step 1.[5][6][7]

Protocol:

  • In a 500 mL beaker, dissolve N-methylphthalimide (16.1 g, 0.1 mol) in a solution of sodium hydroxide (6.0 g, 0.15 mol) in 150 mL of water.

  • Heat the mixture to 80-90°C with stirring for 1 hour. The solution should become clear as the imide hydrolyzes.

  • Cool the solution in an ice bath to below 10°C.

  • Slowly acidify the solution with concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is approximately 2-3.

  • A white precipitate of N-methylphthalamic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

  • Dry the product in a vacuum oven at 50°C. Expected yield: 90-95%.

Step 3: Synthesis of this compound

Principle: This final step is an amide bond formation via the Schotten-Baumann reaction.[8] The carboxylic acid of N-methylphthalamic acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9][10][11] This highly electrophilic intermediate readily reacts with the nucleophilic primary amine of amlodipine. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.[12][13]

Protocol:

  • Activation of Carboxylic Acid:

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend N-methylphthalamic acid (1.79 g, 0.01 mol) in anhydrous dichloromethane (DCM, 50 mL).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Cool the suspension to 0°C in an ice bath.

    • Add oxalyl chloride (1.0 mL, 0.012 mol) or thionyl chloride (0.9 mL, 0.012 mol) dropwise.[14][15]

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. The solution should become clear as the acyl chloride forms.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude N-(2-((Methylamino)carbonyl)benzoyl) chloride. Use this intermediate immediately in the next step.

  • Amide Coupling:

    • In a separate 250 mL flask, dissolve amlodipine free base (4.08 g, 0.01 mol) and triethylamine (2.1 mL, 0.015 mol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

    • Cool the amlodipine solution to 0°C.

    • Dissolve the crude acyl chloride from the previous step in 20 mL of anhydrous DCM and add it dropwise to the amlodipine solution over 30 minutes.

    • Let the reaction stir at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC (95:5 DCM:methanol).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, using a gradient elution from pure DCM to 98:2 DCM:methanol to afford the pure this compound.

Characterization of the Final Product

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected molecular formula is C₂₉H₃₂ClN₃O₇ with a molecular weight of 570.03 g/mol .

Data Presentation Summary
TechniqueExpected Observations for this compound
¹H NMR Combination of amlodipine signals and new signals for the benzoyl moiety and the N-methyl group. Expect downfield shift of amlodipine's -CH₂-NH₂ protons.
¹³C NMR Appearance of new carbonyl carbons (amide and keto-amide) and aromatic carbons from the benzoyl group.
FTIR (cm⁻¹) Characteristic N-H stretch (amide), C=O stretches (ester, amide), and aromatic C-H stretches. Disappearance of primary amine N-H bends of amlodipine.
Mass Spec (ESI+) [M+H]⁺ ion at m/z 571.2. Fragmentation pattern showing loss of side chains.
Predicted Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will be the most informative for structural elucidation. By comparing the spectrum to that of the starting amlodipine, the success of the acylation can be confirmed.

  • Amlodipine Moiety Signals: The characteristic signals for the dihydropyridine ring, the chlorophenyl group, and the ester groups of amlodipine should be present.[6][16]

    • ~7.1-7.5 ppm (m, 4H, Ar-H of chlorophenyl)

    • ~5.3 ppm (s, 1H, C4-H of dihydropyridine)

    • ~4.7 ppm (m, 2H, -O-CH₂-CH₂-)

    • ~4.1 ppm (q, 2H, -O-CH₂-CH₃)

    • ~3.6 ppm (s, 3H, -O-CH₃)

    • ~3.5-3.8 ppm (m, 2H, -CH₂-NH-) - Expected to shift downfield due to amide formation.

    • ~2.3 ppm (s, 3H, C6-CH₃ of dihydropyridine)

    • ~1.2 ppm (t, 3H, -O-CH₂-CH₃)

  • New Signals from Acyl Moiety:

    • ~7.5-7.9 ppm (m, 4H, Ar-H of benzoyl group)

    • ~8.5 ppm (broad s, 1H, -CO-NH-CH₂-) - Amide proton

    • ~7.0 ppm (broad q, 1H, -CO-NH-CH₃) - Amide proton

    • ~2.9 ppm (d, 3H, -NH-CH₃)

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present. The key change will be the replacement of the primary amine stretches of amlodipine with amide stretches.

  • Disappearance of Amlodipine N-H Stretches: The primary amine stretches around 3300-3400 cm⁻¹ will be absent.

  • Appearance of Amide Bands:

    • ~3300 cm⁻¹ (N-H stretch, secondary amide)[5]

    • ~1680-1700 cm⁻¹ (C=O stretch, ester carbonyls from amlodipine)[2]

    • ~1640-1660 cm⁻¹ (Amide I band, C=O stretch)

    • ~1540 cm⁻¹ (Amide II band, N-H bend)

  • Other Key Peaks:

    • ~2950-3050 cm⁻¹ (C-H stretches, aromatic and aliphatic)

    • ~1200-1250 cm⁻¹ (C-O stretch, ester)

4.2.3. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this molecule.

  • Parent Ion: The primary confirmation of successful synthesis is the detection of the protonated molecular ion [M+H]⁺ at m/z 571.2.

  • Fragmentation Pattern: The fragmentation will likely involve the cleavage of the ester and ether linkages on the amlodipine side chain. Key fragments would correspond to the loss of the entire N-benzoyl side chain or parts of it.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 237 nm.

  • Purity: The purity should be ≥98% as determined by the peak area percentage.

Characterization_Logic cluster_synthesis Synthesis cluster_char Characterization cluster_validation Validation Product Purified Product NMR NMR (¹H & ¹³C) Product->NMR Confirms Covalent Structure FTIR FTIR Product->FTIR Identifies Functional Groups MS Mass Spec Product->MS Confirms Molecular Weight HPLC HPLC Product->HPLC Determines Purity Validation Structural & Purity Confirmation NMR->Validation FTIR->Validation MS->Validation HPLC->Validation

Caption: Logical flow for the comprehensive characterization of the final product.

Conclusion

This guide has outlined a detailed and robust pathway for the synthesis and characterization of this compound. By following the described protocols, researchers can reliably produce this novel derivative with high purity. The causality-driven explanations for each step and the comprehensive characterization workflow provide a solid foundation for further studies involving this compound. The successful application of these methods will enable the exploration of this and other amlodipine derivatives in various fields of drug discovery and development.

References

Chemical structure and properties of Amlodipine Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, undergoes degradation and metabolic processes that can lead to the formation of various impurities.[1][2] The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. This technical guide provides an in-depth exploration of Amlodipine Impurity H, a known related substance listed in the European Pharmacopoeia (EP).[3] We will delve into its chemical identity, structure, and physicochemical properties. Furthermore, this guide will outline potential formation pathways, present robust analytical methodologies for its identification and quantification, and discuss the regulatory context surrounding this impurity. This document is intended to be a vital resource for professionals engaged in the research, development, and quality control of amlodipine-based pharmaceuticals.

Introduction to Amlodipine and its Impurities

Amlodipine's therapeutic success is contingent on its purity and the control of related substances.[4] Impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interactions with excipients within the formulation.[][6] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][7]

Amlodipine's structure, featuring a dihydropyridine ring and ester functional groups, makes it susceptible to degradation through pathways such as oxidation, hydrolysis, and photolysis.[2][8] Oxidative stress often leads to the aromatization of the dihydropyridine ring, forming Impurity D, while hydrolysis can affect the ester linkages.[9] Understanding these degradation pathways is crucial for developing stable formulations and robust analytical methods to monitor impurity profiles.[1]

Chemical Profile of Amlodipine Impurity H

Amlodipine Impurity H is a significant process-related impurity and potential degradant of Amlodipine. Its comprehensive characterization is fundamental for effective quality control.

Chemical Structure and Nomenclature

The precise chemical structure of Amlodipine Impurity H is critical for understanding its properties and for the development of specific analytical methods.

  • Chemical Name : 2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester[10]

  • IUPAC Name : 2-[[2-[[(4RS)-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]carbamoyl]benzoic acid[11][12]

  • Synonyms : 2-Carboxybenzoyl Amlodipine, Amlodipine Phthalic Acid Analog, Amlodipine Related Compound H[11][12][13][14][15]

Below is a 2D representation of the chemical structure of Amlodipine Impurity H.

Caption: 2D Chemical Structure of Amlodipine Impurity H.

Physicochemical Properties

A summary of the key physicochemical properties of Amlodipine Impurity H is provided in the table below. This data is essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.

PropertyValueReference(s)
CAS Number 318465-73-5[10][13][16]
Molecular Formula C₂₈H₂₉ClN₂O₈[10][13][16]
Molecular Weight 556.99 g/mol [10][13][14]
Appearance Off-White Solid[10]
Solubility Soluble in Methanol (MeOH)[10]
Storage 2-8 °C[10]

Formation and Synthesis

The precise synthetic pathway leading to the formation of Amlodipine Impurity H as a process-related impurity is often proprietary to the manufacturer. However, based on its structure, it is hypothesized to be formed from the reaction of Amlodipine with an activated phthalic acid derivative or a related precursor used in the synthesis.

It can also potentially arise from the degradation of a related intermediate. The structure suggests a coupling between the primary amino group of the aminoethoxy side chain of Amlodipine and a phthalic acid moiety. This could occur if phthalic anhydride or a similar reactive species is present as a starting material or is formed as a byproduct during the synthesis of Amlodipine.

For research and analytical purposes, Amlodipine Impurity H can be synthesized in a laboratory setting. A plausible synthetic route involves the reaction of Amlodipine with phthalic anhydride under controlled conditions. The general workflow for such a synthesis is depicted below.

G Amlodipine Amlodipine Free Base Reaction Reaction Mixture Amlodipine->Reaction PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Purification Purification (e.g., Column Chromatography) Stirring->Purification ImpurityH Amlodipine Impurity H Purification->ImpurityH

Caption: Conceptual workflow for the laboratory synthesis of Amlodipine Impurity H.

Analytical Methodologies

The detection, identification, and quantification of Amlodipine Impurity H are critical for ensuring the quality and safety of Amlodipine drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[17][18][19]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for separating Amlodipine Impurity H from the parent drug and other related substances. The following protocol provides a general framework for such a method.

Objective: To develop and validate an HPLC method for the quantification of Amlodipine Impurity H in Amlodipine drug substance.

Materials:

  • Amlodipine Besylate Reference Standard

  • Amlodipine Impurity H Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Purified water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Ammonium acetate buffer in water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 237 nm
Injection Vol. 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve Amlodipine Impurity H reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Amlodipine drug substance in the diluent to a specified concentration.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility of peak areas).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of Amlodipine Impurity H in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (Known Concentration of Impurity H) System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (Amlodipine Substance) Injection Inject Standard & Sample Prep_Sample->Injection System_Suitability->Injection Data_Acquisition Chromatogram Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Calculation Quantification of Impurity H Peak_Integration->Calculation

Caption: Workflow for the HPLC analysis of Amlodipine Impurity H.

Spectroscopic Characterization

For unequivocal identification and structural elucidation, spectroscopic techniques are indispensable.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of Amlodipine Impurity H and for its detection at trace levels. The expected molecular ion [M+H]⁺ would be approximately m/z 557.99.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the confirmation of its structure.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in Amlodipine Impurity H, such as the carboxylic acid, amide, and ester groups.[16]

Regulatory Perspective and Pharmacopeial Standards

Amlodipine Impurity H is listed as a specified impurity in the European Pharmacopoeia (EP).[3] Pharmacopeial monographs provide the official standards for the quality of medicines and their ingredients. The limits for impurities are set based on safety data and the manufacturing process capabilities. It is imperative for pharmaceutical manufacturers to control Amlodipine Impurity H within the limits specified in the relevant pharmacopeia.[] The qualification of impurities is a critical aspect of drug development, and any impurity exceeding the qualification threshold requires toxicological evaluation.[4]

Toxicological Profile

Currently, there is limited publicly available information specifically detailing the toxicological or pharmacological activity of Amlodipine Impurity H. In the absence of specific data, and as a matter of good practice, the levels of this and all other impurities should be controlled to be as low as reasonably achievable. Any significant increase in the level of Impurity H in a drug product would necessitate a thorough toxicological risk assessment. Cases of amlodipine toxicity itself are known to cause symptoms like dizziness, hypotension, and in severe cases, pulmonary edema.[20] However, the contribution of individual impurities to the overall toxicity profile is generally not well-defined without specific studies.

Conclusion

Amlodipine Impurity H is a critical quality attribute to monitor in the production of Amlodipine. This guide has provided a comprehensive overview of its chemical structure, properties, potential formation pathways, and analytical methodologies for its control. A thorough understanding of this impurity is essential for researchers, scientists, and drug development professionals to ensure the development of safe, effective, and high-quality Amlodipine drug products that meet stringent regulatory standards. Further research into the specific toxicological profile of Amlodipine Impurity H would be beneficial for a more complete risk assessment.

References

Formation mechanism of Amlodipine Impurity H in amlodipine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation Mechanism of Amlodipine Impurity H

Abstract

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina. The control of impurities during its synthesis is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a detailed examination of Amlodipine Impurity H, a process-related impurity that can arise during synthesis. We will explore the common synthetic pathways of amlodipine, elucidate the specific chemical mechanism responsible for the formation of Impurity H, and discuss the critical process parameters that influence its generation. Furthermore, this guide outlines analytical methodologies for detection and control, offering valuable insights for researchers, process chemists, and quality control professionals in the pharmaceutical industry.

Introduction to Amlodipine and Pharmaceutical Impurities

Amlodipine: Structure and Therapeutic Use

Amlodipine is a second-generation dihydropyridine calcium antagonist that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle.[] This leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[] Its chemical name is (RS)-3-ethyl-5-methyl-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its long half-life and potent activity have established it as a cornerstone in cardiovascular therapy.

The Critical Role of Impurity Profiling

The presence of impurities in an active pharmaceutical ingredient (API), even in trace amounts, can adversely affect its safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. Process-related impurities, which originate from the synthetic route, are of particular concern as their formation is directly linked to the manufacturing process. A thorough understanding of how and why these impurities form is the foundation of a robust control strategy, leading to a safer and more consistent drug product.

The Synthetic Landscape of Amlodipine

Overview of the Hantzsch Pyridine Synthesis

The synthesis of the 1,4-dihydropyridine core of amlodipine is most commonly achieved through the Hantzsch pyridine synthesis.[2] This classic multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia source to form the dihydropyridine ring.[2]

A Common Industrial Synthetic Route to Amlodipine

A prevalent industrial synthesis of amlodipine involves a multi-step process designed for scalability and efficiency. A key feature of this route is the use of a protecting group for the primary amine on the ethoxy-methyl side chain to prevent unwanted side reactions. The phthalimido group is a common choice for this purpose. The general workflow involves the synthesis of a phthaloyl-protected amlodipine intermediate, which is then deprotected in the final step to yield the amlodipine free base.[3][4]

G cluster_0 Starting Materials SM1 2-Chlorobenzaldehyde Intermediate Phthaloyl Amlodipine SM1->Intermediate Hantzsch Condensation SM2 Ethyl 4-(2-phthalimidoethoxy) -3-oxobutanoate SM2->Intermediate Hantzsch Condensation SM3 Methyl 3-aminocrotonate SM3->Intermediate Hantzsch Condensation Deprotection Deprotection Step (e.g., Methylamine) Intermediate->Deprotection API Amlodipine (API) Deprotection->API Main Reaction Impurity Impurity H Formation (Side Reaction) Deprotection->Impurity Incomplete Reaction/ Hydrolysis

Caption: General workflow for amlodipine synthesis via a phthaloyl-protected intermediate.

Amlodipine Impurity H - Structure and Identification

Chemical Structure and Nomenclature

Amlodipine Impurity H is a process-related impurity directly derived from the phthaloyl-protected amlodipine intermediate.

Identifier Information
Chemical Name 2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester[5][6]
Common Synonyms Amlodipine Phthalic Acid Analog, 2-Carboxybenzoyl Amlodipine, Amlodipine Related Compound H[7][8]
CAS Number 318465-73-5[5][8]
Molecular Formula C28H29ClN2O8[5][6]
Molecular Weight 556.99 g/mol [5]

The structural difference lies in the side chain: amlodipine has a primary amine (-NH2), whereas Impurity H has a phthalamic acid group, which results from the opening of the phthalimido ring.

G cluster_Amlodipine Amlodipine Structure cluster_ImpurityH Impurity H Structure Amlodipine Amlodipine label_A Side Chain: -NH2 ImpurityH ImpurityH label_H Side Chain: Phthalamic Acid Group

Caption: Structural comparison of Amlodipine and Impurity H.

The Core Mechanism: Formation of Impurity H

The Critical Deprotection Step of Phthaloyl-Amlodipine

The final step in this synthetic route is the removal of the phthalimido protecting group from the phthaloyl amlodipine intermediate. This is typically achieved by nucleophilic attack using reagents such as methylamine or hydrazine hydrate.[4] The goal is to cleave both amide bonds of the phthalimido group, releasing the primary amine of amlodipine and a phthalic acid derivative as a byproduct.

Proposed Mechanistic Pathway: Ring-Opening of the Phthalimido Group

Impurity H is formed when the deprotection process is incomplete. The mechanism involves a nucleophilic attack on one of the carbonyl carbons of the phthalimido ring, leading to the cleavage of one carbon-nitrogen bond and the formation of a ring-opened intermediate. If this intermediate is subjected to an aqueous workup or if water is present before the second cleavage can occur, hydrolysis of the remaining amide or ester functionality leads to the stable phthalamic acid derivative, which is Impurity H.

G Start Phthaloyl Amlodipine (Imide Ring) Step1 Nucleophilic Attack (e.g., OH⁻ or MeNH₂) Start->Step1 Intermediate Ring-Opened Intermediate Step1->Intermediate Step2a Complete Deprotection (Second C-N Cleavage) Intermediate->Step2a Desired Path Step2b Aqueous Workup/ Hydrolysis Intermediate->Step2b Side Reaction Path Product Amlodipine (Desired Product) Step2a->Product Impurity Impurity H (Phthalamic Acid) Step2b->Impurity

Caption: Proposed mechanism for the formation of Amlodipine Impurity H.

Key Factors Influencing Impurity H Formation

Several process parameters can influence the rate of formation of Impurity H relative to the desired amlodipine product:

  • Reagent Stoichiometry: An insufficient amount of the deprotecting agent (e.g., methylamine) may lead to incomplete reaction, increasing the likelihood of the intermediate being hydrolyzed.

  • Reaction Time and Temperature: Shorter reaction times or lower temperatures might not provide sufficient energy and time for the second, often slower, cleavage step, leaving the ring-opened intermediate susceptible to hydrolysis.

  • pH and Water Content: The presence of water and the pH of the reaction mixture and workup steps are critical. Basic conditions can promote the initial nucleophilic ring-opening, but subsequent neutralization or aqueous workup can easily lead to the formation of the carboxylate of Impurity H.

  • Choice of Deprotecting Agent: The nature of the nucleophile can affect the reaction pathway. For instance, hydrazine is often very effective at forming a stable phthalhydrazide byproduct, which can drive the reaction to completion more efficiently than methylamine under certain conditions.

Analytical Control and Mitigation Strategies

Analytical Detection: A Validated RP-HPLC Method

A robust, stability-indicating analytical method is essential for quantifying Impurity H. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for separating amlodipine from its related substances.[9][10][11][12]

Parameter Typical Conditions
Column C18 or Phenyl, e.g., Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm[9]
Mobile Phase A 10mM Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v)[9]
Mobile Phase B 10mM Phosphate Buffer (pH 3.0) : Acetonitrile (10:90 v/v)[9]
Detection UV at 237 nm[9][11]
Flow Rate 0.9 - 1.0 mL/min[9]
Mode Gradient elution is typically required to resolve all impurities.[9][13]
  • Standard Preparation: Accurately weigh and dissolve reference standards of Amlodipine and Impurity H in a suitable diluent (e.g., a mixture of buffer, methanol, and acetonitrile) to a known concentration.

  • Sample Preparation: Accurately weigh the amlodipine API sample and dissolve it in the diluent to achieve a target concentration suitable for analysis.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks based on their retention times relative to the reference standards. Quantify Impurity H using the peak area from the chromatogram against the standard.

G Prep Sample/Standard Preparation Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection (237 nm) Separate->Detect Analyze Data Acquisition & Analysis Detect->Analyze Report Quantification of Impurity H Analyze->Report

Caption: Standard analytical workflow for HPLC-based impurity profiling.

Process Optimization to Minimize Impurity H

Control over the formation of Impurity H is achieved by optimizing the deprotection step:

  • Anhydrous Conditions: Conducting the deprotection reaction under strictly anhydrous conditions can minimize the premature hydrolysis of the ring-opened intermediate.

  • Process Parameter Optimization: A Design of Experiments (DoE) approach can be used to systematically study the effects of temperature, reaction time, and reagent concentration to find an optimal window where the formation of amlodipine is maximized and Impurity H is minimized.

  • Purification: If Impurity H is formed, it must be effectively removed. Since its polarity is significantly different from amlodipine (due to the carboxylic acid group), it can often be separated through recrystallization or chromatography. The choice of crystallization solvent system is critical for selectively precipitating the desired amlodipine product while leaving the more polar impurity in the mother liquor.

Conclusion and Future Perspectives

Amlodipine Impurity H is a classic example of a process-related impurity whose formation is mechanistically linked to a specific synthetic step—the deprotection of phthaloyl amlodipine. Its genesis is primarily due to an incomplete reaction or undesired hydrolysis pathway. By understanding this mechanism, process chemists can implement rational control strategies, focusing on the optimization of the deprotection reaction conditions and employing appropriate purification techniques. This knowledge, coupled with robust analytical monitoring, is fundamental to the consistent production of high-purity amlodipine, ensuring the quality and safety of this vital medication.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Toxicity Prediction of Amlodipine and Related Compounds

In the landscape of modern drug development, the imperative to "fail fast, fail early" is not merely a mantra but a cornerstone of sustainable pharmaceutical innovation. The journey from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] This is particularly salient for widely prescribed drugs like amlodipine, a dihydropyridine calcium channel blocker cornerstone in hypertension management.[3][4] The synthesis of amlodipine can result in a constellation of related compounds—impurities, degradants, and metabolites—each possessing a unique structural profile and, consequently, a distinct and unknown toxicological potential.

Traditional toxicological assessment, reliant on extensive and costly animal testing, is ill-suited for the rapid screening required in early development and for the assessment of numerous low-level impurities.[5] This guide presents a comprehensive framework for leveraging in silico toxicology, a discipline that uses computational models to predict the toxic properties of chemical substances.[6][7] By embracing these predictive methodologies, researchers can de-risk development programs, meet stringent regulatory requirements, and uphold the ethical imperative to reduce animal testing. This document is structured not as a rigid protocol but as a strategic guide, empowering researchers to apply these powerful tools with scientific rigor and informed judgment.

Section 1: Mechanistic Foundations of Amlodipine and Potential Toxicities

A thorough in silico assessment is predicated on a sound understanding of the parent molecule's pharmacology and known toxicological liabilities.

Primary Pharmacology of Amlodipine

Amlodipine functions as a peripheral arterial vasodilator.[8] It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle by blocking voltage-dependent L-type calcium channels.[3][4] This action disrupts the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, leading to smooth muscle relaxation, reduced peripheral vascular resistance, and a corresponding decrease in blood pressure.[3][4] Its long half-life (30-50 hours) allows for once-daily dosing and contributes to its therapeutic success.[3]

Key Toxicological Endpoints of Concern

While generally well-tolerated, amlodipine and its chemical class are associated with certain adverse effects that form the primary endpoints for our in silico investigation.

  • Cardiotoxicity (hERG Inhibition): A critical concern in drug development is the potential for a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal arrhythmia known as Torsades de Pointes.[11] Many drugs have been withdrawn from the market due to this off-target effect.[12] Therefore, assessing the hERG inhibition potential of amlodipine-related compounds is a primary safety objective.

  • Genotoxicity/Mutagenicity: The assessment of DNA reactive (mutagenic) impurities is a significant regulatory requirement, outlined in guidelines such as the ICH M7.[13] These impurities, even at trace levels, can pose a carcinogenic risk. In silico prediction is the established first step in this assessment, providing a rapid screen for potential genotoxic liabilities.[13][14]

  • Hepatotoxicity: Amlodipine is extensively metabolized by the liver, and its clearance is reduced in patients with hepatic impairment.[3][8] This indicates that the liver is a primary site of exposure to both the parent drug and its metabolites, making hepatotoxicity a relevant endpoint to investigate.

  • Systemic and Other Toxicities: Other potential adverse effects include headache, edema, and flushing, which are often linked to its vasodilatory mechanism.[15] More complex toxicities like carcinogenicity and reproductive toxicity are also critical endpoints for a comprehensive safety profile.[16]

Section 2: The Computational Toxicology Arsenal: Models and Methodologies

A robust in silico toxicity assessment relies on a weight-of-evidence approach, integrating predictions from multiple, mechanistically distinct models. The ICH M7 guideline, for instance, mandates the use of two complementary (Q)SAR models—one expert rule-based and one statistical—for mutagenicity prediction.[14] This principle of methodological diversity is a cornerstone of a reliable assessment.

(Quantitative) Structure-Activity Relationship (Q)SAR Models

(Q)SAR models are statistical, data-driven approaches that correlate the structural or physicochemical properties of molecules with their biological activity or, in this case, toxicity.[5][17]

  • Causality: The fundamental premise is that the structure of a molecule dictates its function and toxic potential. QSAR models mathematically capture this relationship. They are built by training machine learning algorithms (e.g., Support Vector Machines, Random Forests, Artificial Neural Networks) on large datasets of chemicals with known toxicity data.[18][19][20]

  • Trustworthiness: The reliability of a QSAR model is not assumed; it must be rigorously validated. The Organisation for Economic Co-operation and Development (OECD) has established five principles for QSAR model validation to ensure they are acceptable for regulatory purposes.[21][22][23] These principles ensure the model has a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit and predictivity, and a mechanistic interpretation where possible.[21][24]

Expert Rule-Based Systems

Unlike statistical QSAR, expert systems encode human knowledge into a series of structural rules.

  • Causality: These systems are built by toxicologists who identify "structural alerts"—specific molecular substructures or fragments known to be associated with a particular toxicity.[25] For example, an aromatic amine substructure might be a rule-based alert for mutagenicity.

  • Trustworthiness: These systems, such as DEREK (Deductive Estimation of Risk from Existing Knowledge) or CASE Ultra (Computer Automated Structure Evaluation), provide transparent, mechanistically plausible predictions.[16][26][27] They can identify the specific structural feature responsible for the toxicity alert, which is invaluable for interpretation and potential chemical redesign.

Structure-Based Methods: Molecular Docking

When the protein target of toxicity is known (e.g., the hERG channel), molecular docking can be employed.

  • Causality: This method simulates the interaction between a ligand (the amlodipine-related compound) and the 3D structure of a protein target.[28] It predicts the binding pose and affinity, providing a score that indicates the likelihood and strength of the interaction.[29][30] A high binding affinity to the hERG channel pore, for example, would be a strong indicator of potential cardiotoxicity.

  • Trustworthiness: The accuracy of docking depends heavily on the quality of the protein's crystal structure and the scoring function used. Results should be interpreted as predictive of binding potential rather than a definitive measure of in vivo effect.

ADMET and Physicochemical Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict a compound's pharmacokinetic properties.

  • Causality: A compound's toxic potential is inseparable from its ability to reach and remain at a target site. ADMET models predict properties like gastrointestinal absorption and blood-brain barrier permeance, which are crucial for assessing exposure and potential systemic toxicity.[29]

  • Trustworthiness: These models provide a holistic view, contextualizing specific toxicity predictions. For instance, a compound predicted to be a potent hERG inhibitor might be of lower concern if it is also predicted to have very poor oral absorption.

Section 3: A Validated Workflow for In Silico Toxicity Assessment

This section outlines a systematic, step-by-step protocol for conducting a comprehensive in silico toxicity assessment of amlodipine-related compounds, grounded in OECD principles.

Experimental Protocol: Comprehensive Toxicity Prediction

Objective: To assess the potential toxicity of amlodipine-related compounds for key endpoints (genotoxicity, hERG inhibition, hepatotoxicity) using a validated, weight-of-evidence in silico approach.

Step 1: Compound Structure Preparation

  • Obtain the 2D structures of amlodipine and all related compounds (impurities, analogs) in a standardized format (e.g., SMILES or SDF).

  • Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to curate the structures: neutralize charges, remove salts, and generate a consistent tautomeric form.

    • Expert Insight: This standardization is critical. Inconsistent structural representations are a major source of error in predictive modeling.

Step 2: Endpoint-Specific Model Application

  • Genotoxicity (ICH M7 Compliance):

    • Process each curated structure through a statistical-based QSAR model for Salmonella mutagenicity (e.g., from VEGA, CASE Ultra).[16]

    • Process each structure through an expert rule-based system (e.g., DEREK).[26]

    • Self-Validation: A positive prediction from either of the two complementary systems is sufficient to classify the impurity as a potential mutagen, warranting further investigation as per ICH M7.

  • hERG Inhibition (Cardiotoxicity):

    • Utilize a validated QSAR model specifically trained on hERG patch-clamp data to predict the probability of channel blockade or the pIC50 value.[9][11]

    • If a reliable homology model of the hERG channel is available, perform molecular docking to predict the binding affinity of each compound to the channel's pore region.[10]

    • Expert Insight: Compare the predicted hERG liability against that of amlodipine itself to establish a relative risk profile.

  • Hepatotoxicity and Other Endpoints:

    • Employ broad-scope QSAR models or commercial platforms (e.g., ADMET Predictor, TOPKAT) that predict organ-specific toxicities like hepatotoxicity, carcinogenicity, and reproductive toxicity.[17][27]

Step 3: Defining the Applicability Domain (AD)

  • For each QSAR model used, determine if the amlodipine-related compounds fall within its AD. The AD defines the chemical space in which the model's predictions are reliable.[21]

  • Methods for defining the AD include assessing structural similarity to the training set, descriptor range checks, or distance-based approaches.

  • Self-Validation: A prediction for a compound that falls outside the AD should be considered unreliable. This is a crucial step for scientific integrity and is an explicit OECD requirement.[24]

Step 4: Data Synthesis and Reporting

  • Consolidate all predictions for all compounds and endpoints into a summary table.

  • For each prediction, report the model used, the prediction outcome (e.g., positive/negative, quantitative value), and the AD assessment (in/out).

Mandatory Visualizations

G cluster_input 1. Input Preparation cluster_predict 2. Predictive Modeling (Weight of Evidence) cluster_analysis 3. Analysis & Validation cluster_output 4. Output A Amlodipine & Related Compound Structures (SMILES/SDF) B Standardize & Curate (Neutralize, Desalt) A->B C (Q)SAR Model (Statistical-Based) B->C D Expert System (Rule-Based) B->D E Molecular Docking (Structure-Based) B->E F ADMET Models (Pharmacokinetics) B->F G Applicability Domain (AD) Assessment C->G D->G E->G F->G H Integrate Predictions (Data Synthesis) G->H I Comprehensive Toxicity Profile Report H->I

QSAR_Principle cluster_input Chemical Input cluster_model QSAR Model cluster_output Prediction Output Chem Chemical Structure (e.g., Amlodipine Analog) Desc Calculate Molecular Descriptors (e.g., LogP, MW, Fingerprints) Chem->Desc Model Mathematical Algorithm (Trained on Known Data) Desc->Model Pred Predicted Toxicity (e.g., 'hERG Blocker' or 'Non-Mutagen') Model->Pred

Data Presentation
Toxicological EndpointPrimary In Silico MethodologyComplementary ApproachKey Considerations
Genotoxicity Statistical-Based QSARExpert Rule-Based SystemICH M7 compliance requires two complementary methods.[13][14]
Cardiotoxicity (hERG) hERG-specific QSARMolecular DockingModel should be trained on high-quality patch-clamp data.[9][31]
Hepatotoxicity Liver-toxicity QSARADMET ProfilingConsider metabolic activation; liver is a key metabolic site.[8]
Carcinogenicity Carcinogenicity QSARGenotoxicity PredictionGenotoxicity is often a precursor to carcinogenicity.
Reproductive Toxicity Repro-Tox QSARPhysicochemical PropertiesAssess potential for endocrine disruption.
CompoundGenotoxicity (ICH M7)hERG Inhibition (pIC50)Hepatotoxicity AlertAD AssessmentOverall Risk Summary
Amlodipine Negative (Both models)5.2NegativeIn DomainLow Predicted Risk
Impurity A Positive (Rule-Based) 5.1NegativeIn DomainHigh Risk (Genotoxic)
Impurity B Negative (Both models)6.8 NegativeIn DomainHigh Risk (Cardiotoxic)
Analog C Negative (Both models)4.9Positive In DomainModerate Risk (Hepatotoxic)
Analog D Negative (Both models)5.3NegativeOut of Domain Uncertain (Re-evaluate)

Section 4: Conclusion and Future Horizons

This guide has delineated a robust, scientifically-grounded framework for the in silico toxicity prediction of amlodipine-related compounds. By integrating a suite of computational tools—from statistical QSAR and expert systems to structure-based docking—and adhering strictly to principles of validation and applicability, researchers can generate reliable, actionable safety data.[21][32] This approach not only accelerates the drug development timeline and reduces costs but also aligns with the highest standards of regulatory science and ethical consideration.[1][5]

The future of computational toxicology is dynamic, with advancements in artificial intelligence and machine learning continuously enhancing the predictive power and scope of these models.[17] The integration of high-throughput screening data from initiatives like Tox21 and the development of more sophisticated models that account for metabolic pathways will further refine our ability to predict adverse outcomes before a compound is ever synthesized.[33][34] For drug development professionals, mastering these in silico techniques is no longer an option, but a necessity for navigating the complex path to safer, more effective medicines.

References

The Degradation Gauntlet: An In-depth Technical Guide to Forced Degradation Studies of Amlodipine and Its Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the forced degradation of amlodipine, a widely prescribed calcium channel blocker. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale and mechanistic insights essential for robust drug development and regulatory compliance. We will delve into the inherent stability of the amlodipine molecule, its degradation pathways under various stress conditions, and the analytical methodologies crucial for the identification and characterization of its impurities.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies are designed to accelerate the natural degradation process of a drug substance, providing invaluable insights into its intrinsic stability.[2][3] The primary objectives of conducting forced degradation studies on amlodipine are:

  • Elucidation of Degradation Pathways: To identify the likely degradation products that could form under various environmental conditions.[3][4]

  • Development of Stability-Indicating Methods: The data generated is fundamental in developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

  • Understanding Molecular Stability: To reveal the "soft spots" in the amlodipine molecule that are susceptible to chemical modification.[5][6]

  • Informing Formulation and Packaging Development: Knowledge of amlodipine's lability to factors like light or pH guides the development of stable dosage forms and the selection of appropriate packaging.[7][8]

According to ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][2] A degradation of 5-20% is generally considered optimal for the reliable identification of degradation products.[1][9]

Amlodipine's Molecular Battleground: Susceptibility to Degradation

Amlodipine's chemical structure, 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, contains several functional groups prone to degradation.[3][6] The dihydropyridine ring is particularly susceptible to oxidation, leading to aromatization, while the ester linkages are vulnerable to hydrolysis.[4][5]

Simulating the Elements: Experimental Protocols for Forced Degradation

The following protocols are synthesized from multiple authoritative sources to provide a robust starting point for conducting forced degradation studies on amlodipine besylate. It is crucial to adapt these conditions based on the observed degradation to achieve the target range of 5-20%.

Preparation of Stock Solution

A standardized stock solution is the foundation for all subsequent stress studies.

  • Accurately weigh 10 mg of Amlodipine Besylate and transfer it to a 100 mL volumetric flask.

  • Add a minimal amount of a 50:50 (v/v) mixture of methanol and water and sonicate for 5 minutes to ensure complete dissolution.[10]

  • Bring the flask to volume with the same solvent to achieve a concentration of 100 µg/mL.[10]

Hydrolytic Degradation

Acid Hydrolysis:

  • Objective: To assess degradation in an acidic environment.

  • Protocol:

    • Pipette a known volume of the amlodipine stock solution into a suitable flask.

    • Add an equal volume of 0.1 M Hydrochloric Acid (HCl).[10]

    • Maintain the solution at room temperature for 3 days or, for harsher conditions, use 5 M HCl and heat at 80°C for 6 hours.[10][11]

    • After the specified duration, cool the solution to room temperature if heated.

    • Carefully neutralize the solution with an equivalent molar amount of sodium hydroxide (NaOH).[6]

    • Dilute to a suitable final concentration with the analytical mobile phase.[6]

Alkaline Hydrolysis:

  • Objective: To evaluate stability in a basic medium.

  • Protocol:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).[10]

    • Keep the solution at room temperature for 3 days. For more aggressive degradation, 5 M NaOH at 80°C for 6 hours can be employed to achieve complete degradation.[10][11]

    • After the exposure time, cool the solution if necessary.

    • Neutralize the solution with an appropriate amount of HCl.[10]

    • Dilute to the final analytical concentration with the mobile phase.

Oxidative Degradation
  • Objective: To investigate the impact of oxidative stress.

  • Protocol:

    • Transfer a known volume of the stock solution to a flask.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).[10]

    • Store the solution at room temperature for 3 days. For accelerated oxidation, a solution of 3% H₂O₂ in an 80:20 methanol-water mixture can be heated at 80°C for 6 hours.[10][11]

    • Following the stress period, dilute the sample to the target concentration for analysis.

Thermal Degradation
  • Objective: To determine the effect of heat on solid-state amlodipine.

  • Protocol:

    • Place approximately 100 mg of Amlodipine Besylate powder in a petri dish.[3]

    • Expose the sample to a controlled temperature of 80°C in an oven for 48 hours.[3][10]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed powder by accurately weighing a portion and dissolving it in the mobile phase to a known concentration.[4]

Photolytic Degradation
  • Objective: To assess the drug's sensitivity to light.

  • Protocol:

    • Expose a solution of amlodipine besylate to a light source in a photostability chamber. The exposure should be a minimum of 1.2 million lux-hours for visible light and 200 watt-hours/square meter for UVA light, as per ICH Q1B guidelines.[2][6]

    • Simultaneously, protect a control sample from light to serve as a baseline.[6]

    • After the exposure period, dilute the solution to a suitable concentration for analysis.

Unmasking the Impurities: Degradation Pathways and Products

Forced degradation studies have revealed that amlodipine primarily degrades via hydrolysis of its ester groups and aromatization of the dihydropyridine ring.[4]

Major Degradation Products

Several degradation products of amlodipine have been identified and characterized using advanced analytical techniques like HPLC and LC-MS.[11][12][13]

Impurity Name/IdentifierMolecular FormulaFormation Condition(s)Reference
Impurity D (Pyridine Derivative) C₂₀H₂₃N₂O₅ClOxidative, Acidic, Photolytic[4][11]
Hydrolysis Product C₁₅H₁₆NOClAlkaline[7][11]
AML 12 (Ethyl Ester Hydrolysis) C₁₈H₂₁ClN₂O₅Acidic (pH 3)[14]
AML 1 (Pyridine Derivative) C₂₀H₂₃ClN₂O₅Photolytic[14]
Thermal Degradation Products (AMLDEG-I, II, III) -Thermal[15]
Mechanistic Insights

The aromatization of the dihydropyridine ring to its corresponding pyridine derivative (Impurity D) is a common degradation pathway under oxidative, acidic, and photolytic stress.[4][16] This transformation involves the loss of two hydrogen atoms from the dihydropyridine ring, leading to a more stable aromatic system.

Under harsh alkaline conditions, hydrolysis of the ester linkages is a predominant degradation route.[4] In acidic conditions, both aromatization and ester hydrolysis can occur.[11][14] Photodegradation of amlodipine is a complex process that can lead to the formation of numerous photoproducts, with the pyridine derivative being a primary one.[14][16]

Visualizing the Process: Diagrams and Workflows

To better illustrate the experimental design and degradation pathways, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Amlodipine Besylate Stock Solution acid Acid Hydrolysis (HCl, heat) stock->acid Expose to alkali Alkaline Hydrolysis (NaOH, heat) stock->alkali Expose to oxidation Oxidation (H2O2, heat) stock->oxidation Expose to thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to photo Photolytic Stress (UV/Vis Light) stock->photo Expose to neutralize Neutralization (for Hydrolysis) acid->neutralize alkali->neutralize dilute Dilution to Analytical Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC/LC-MS Analysis dilute->hplc characterize Impurity Identification & Characterization hplc->characterize

Caption: General workflow for forced degradation studies of Amlodipine Besylate.

Major Degradation Pathways of Amlodipine

G cluster_degradation Degradation Products amlodipine Amlodipine imp_d Impurity D (Pyridine Derivative) amlodipine->imp_d Oxidation (H2O2) amlodipine->imp_d Acid Hydrolysis (HCl) amlodipine->imp_d Photolysis (UV/Vis) hydrolysis_prod Ester Hydrolysis Products amlodipine->hydrolysis_prod Alkaline Hydrolysis (NaOH) amlodipine->hydrolysis_prod Acid Hydrolysis (HCl) photo_prods Other Photoproducts amlodipine->photo_prods Photolysis (UV/Vis)

Caption: Primary degradation pathways of Amlodipine under various stress conditions.

Analytical Arsenal: Methods for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying amlodipine and its degradation products.[17][18] A stability-indicating HPLC method must be able to resolve all significant degradation products from the parent drug and from each other.

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are indispensable.[3][11] These methods provide molecular weight and fragmentation data that are crucial for identifying the chemical structures of the degradants.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the forced degradation of amlodipine. By understanding the underlying principles, executing robust experimental protocols, and employing advanced analytical techniques, researchers and drug development professionals can effectively characterize the stability of amlodipine. This knowledge is paramount for ensuring the development of safe, effective, and stable pharmaceutical products that meet stringent regulatory standards. The provided protocols and data serve as a foundational resource for navigating the complexities of amlodipine's degradation and impurity profiling.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study in Pharmaceutical Compound Characterization

Disclaimer: The compound N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is not a widely recognized or characterized substance in public scientific literature. A unique substance with this name and CAS number 721958-72-1 exists in select chemical databases, but detailed physicochemical data is not available.[1][2] This guide will therefore use this compound as a representative model for a novel derivative of the well-established drug, amlodipine. The principles, protocols, and analyses presented herein are based on established pharmaceutical science for characterizing new chemical entities (NCEs), using the known properties of amlodipine besylate as a foundational reference.

Introduction

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone therapy for hypertension and angina.[3][4] Its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The development of new amlodipine derivatives, such as the hypothetical this compound, is aimed at optimizing these properties for improved therapeutic performance.

This technical guide provides a comprehensive framework for the full physicochemical characterization of such a novel derivative. As a senior application scientist, the narrative emphasizes the causal relationships behind experimental choices and the establishment of self-validating protocols, in line with the International Council for Harmonisation (ICH) guidelines.[5][6]

Structural Elucidation and Identity

The first critical step for any new chemical entity is the unambiguous confirmation of its chemical structure and identity. For our model compound, this compound, this involves derivatizing the primary amine of the parent amlodipine molecule.

Proposed Chemical Structure

The proposed modification involves acylating the primary amino group on the (2-aminoethoxy)methyl side chain of amlodipine. This transformation fundamentally alters the molecule's properties by converting a basic primary amine into a neutral amide linkage.

Structures cluster_Amlodipine Amlodipine Base cluster_Derivative This compound amlodipine caption_aml Figure 1: Structure of Amlodipine. derivative caption_der Figure 2: Proposed structure of the derivative.

Caption: Comparative chemical structures.

Identity Confirmation Protocols

A suite of spectroscopic techniques is required to confirm the identity and structure of the synthesized molecule.

1.2.1 Mass Spectrometry (MS)

  • Rationale: To determine the molecular weight of the new entity and provide fragmentation data that confirms its structure.

  • Protocol:

    • Prepare a 1 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in positive ion mode. The expected monoisotopic mass for the protonated molecule [M+H]⁺ of C₂₉H₃₂ClN₃O₇ is approximately 570.19 g/mol .[2]

    • Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. This pattern should be consistent with the proposed structure, showing losses of characteristic fragments.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: To provide a detailed map of the molecule's atomic framework, confirming the connectivity and chemical environment of all protons and carbons.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

    • Key Validation Points: The disappearance of the characteristic primary amine protons from the amlodipine spectrum and the appearance of new aromatic and amide protons corresponding to the N-(2-((Methylamino)carbonyl)benzoyl) moiety are critical for confirming the acylation.

1.2.3 Infrared (IR) Spectroscopy

  • Rationale: To confirm the presence of key functional groups.

  • Protocol:

    • Analyze the sample using an FTIR spectrometer with an ATR accessory.

    • Key Validation Points: Confirm the loss of the N-H stretching vibrations of the primary amine (typically ~3300-3400 cm⁻¹) and the appearance of a new amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Physicochemical Properties and Their Predicted Impact

The conversion of amlodipine's primary amine to an amide is predicted to have a profound impact on its key physicochemical properties. This section outlines these properties, the rationale for their importance, and protocols for their determination.

Acidity and Basicity (pKa)
  • Causality & Predicted Impact: Amlodipine is a basic compound with a pKa of approximately 8.6, attributed to its primary amino group.[3][7][8] This ionization at physiological pH is crucial for its interaction with cell membranes and its long half-life.[9][10] By converting the amine to a neutral amide, the N-(2-((Methylamino)carbonyl)benzoyl) derivative is expected to lose this basic center, rendering it a non-ionizable molecule in the physiological pH range. This will drastically alter its solubility, absorption, and distribution characteristics.

  • Protocol for pKa Determination (Potentiometric Titration):

    • Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol:water) to achieve a concentration of ~0.01 M.

    • Titrate the solution with a standardized 0.1 M HCl solution and a standardized 0.1 M NaOH solution, monitoring the pH with a calibrated electrode.

    • Plot pH versus the volume of titrant added. The absence of a buffering region and inflection point corresponding to the pKa of ~8.6 would confirm the loss of the basic amine.

Solubility
  • Causality & Predicted Impact: Amlodipine besylate is described as slightly soluble in water.[3][7] Its solubility is pH-dependent, increasing at lower pH where the primary amine is protonated. The derivative, having lost its ionizable center and gained a large, relatively non-polar benzoyl group, is predicted to have significantly lower aqueous solubility and a pH-independent solubility profile. This has major implications for oral bioavailability.

  • Protocol for pH-Solubility Profiling:

    • Prepare a series of buffers ranging from pH 1 to 12.

    • Add an excess amount of the compound to each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples and analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[11]

    • Plot solubility versus pH.

Lipophilicity (LogP / LogD)
  • Causality & Predicted Impact: Lipophilicity is a key predictor of a drug's ability to cross cell membranes. Amlodipine has a LogP of approximately 3.0.[3] The addition of the N-(2-((Methylamino)carbonyl)benzoyl) group, which is rich in aromatic character, is expected to increase the molecule's lipophilicity, resulting in a higher LogP value. As the molecule is no longer ionizable, its LogD will be equivalent to its LogP across the physiological pH range.

  • Protocol for LogP Determination (Shake-Flask Method):

    • Prepare a saturated solution of the compound in a pre-saturated mixture of n-octanol and water.

    • Shake the mixture vigorously for several hours to allow for partitioning.

    • Centrifuge to separate the two phases.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

Physicochemical Data Summary
PropertyAmlodipine Base (Reference)This compound (Predicted)Rationale for Change
Molecular Weight 408.9 g/mol ~570.0 g/mol [2]Addition of the benzoyl moiety.
pKa ~8.6 (Basic)[7][8]Neutral (No pKa in pH 1-12 range)Conversion of primary amine to a neutral amide.
Aqueous Solubility Slightly soluble, pH-dependent[7]Poorly soluble, pH-independentLoss of ionizable group increases lipophilicity.
LogP ~3.0[3]> 3.0Addition of a large, lipophilic aromatic group.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution performance. A comprehensive solid-state characterization is mandatory under ICH Q6A guidelines.[12]

Polymorphism
  • Causality & Importance: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and melting points.[13] Amlodipine besylate is known to exist as an anhydrate, monohydrate, and dihydrate.[13][14] Any new derivative must be screened for polymorphism to identify the most stable form for development.

  • Protocol for Polymorph Screening:

    • Crystallization Studies: Attempt to crystallize the compound from a wide range of solvents with different polarities and under various conditions (e.g., fast evaporation, slow cooling).

    • Thermal Analysis (DSC): Use Differential Scanning Calorimetry to identify melting points, phase transitions, and desolvation events for each solid form obtained.

    • X-Ray Powder Diffraction (XRPD): Obtain a unique XRPD pattern for each crystalline form. This pattern serves as a fingerprint for that specific polymorph.

    • Thermogravimetric Analysis (TGA): Use TGA to determine the solvent/water content of any solvates or hydrates.

PolymorphScreening cluster_prep Sample Preparation cluster_analysis Analysis Solvents Diverse Solvents Forms Identified Solid Forms Solvents->Forms Conditions Varied Conditions (Temp, Evaporation) Conditions->Forms DSC DSC (Melting Point, Transitions) XRPD XRPD (Crystal Fingerprint) TGA TGA (Solvate Analysis) API API Sample API->Solvents API->Conditions Forms->DSC Forms->XRPD Forms->TGA

Caption: Workflow for a comprehensive polymorph screening study.

Stability and Degradation Profile

ICH guidelines mandate forced degradation studies to understand a drug's intrinsic stability and to develop stability-indicating analytical methods.[15] These studies expose the drug to harsh conditions to identify potential degradation products.

  • Causality & Predicted Pathways: The dihydropyridine ring in amlodipine is susceptible to oxidation (aromatization).[15][16] The ester groups are susceptible to hydrolysis. For the N-(2-((Methylamino)carbonyl)benzoyl) derivative, the newly introduced amide bond presents an additional potential site for hydrolysis under acidic or basic conditions.

Forced Degradation Protocol

This protocol ensures that all likely degradation pathways are investigated.

ForcedDegradation cluster_conditions Stress Conditions API_Solution API Stock Solution (1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) API_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) API_Solution->Oxidation Thermal Thermal (Solid, 105°C) API_Solution->Thermal Photo Photolytic (ICH Light Box) API_Solution->Photo Analysis Analysis by LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Establish Pathways Analysis->Results

Caption: Experimental workflow for forced degradation studies.

  • Protocol Steps:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the API.[15]

    • Acid/Base Hydrolysis: Treat the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively, and heat at 80°C. Collect samples at various time points.[17]

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[15]

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C).[15]

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

    • Analysis: Analyze all stressed samples, along with a control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS). The goal is to achieve 10-30% degradation to allow for the detection and identification of degradation products.

Conclusion

The physicochemical characterization of a novel drug candidate like this compound is a systematic, multi-faceted process guided by scientific principles and regulatory expectations. By modifying the parent amlodipine structure, fundamental properties such as pKa, solubility, and lipophilicity are significantly altered. A thorough investigation, following the protocols outlined in this guide, is essential to understand these changes and to determine the viability of the new chemical entity as a therapeutic agent. The data generated from these studies forms the bedrock of any subsequent formulation development and regulatory submission, ensuring the quality, safety, and efficacy of the final drug product.

References

Methodological & Application

Quantitative Analysis of Amlodipine Impurity B Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, also known as Amlodipine Impurity B. The developed method is crucial for the quality control of amlodipine drug substances and products, ensuring they meet the stringent purity requirements set by regulatory authorities. The method utilizes a C18 stationary phase with a gradient elution protocol, providing excellent resolution and sensitivity for Impurity B and other related substances. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation details in line with the International Council for Harmonisation (ICH) guidelines.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used in the management of hypertension and angina.[1] The manufacturing process and storage of amlodipine can lead to the formation of various impurities, which, if present in sufficient quantities, may affect the safety and efficacy of the drug product. One such critical process-related impurity is this compound, designated as Impurity B in the European Pharmacopoeia (EP).[2] Rigorous control and accurate quantification of this impurity are mandated to ensure patient safety and product quality.

The chemical structure of Amlodipine Impurity B is 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate.[2] Its formation is associated with the synthesis pathway of amlodipine. Therefore, a validated, stability-indicating analytical method is essential for its quantification in routine quality control and stability studies. This application note details such a method, designed for accuracy, precision, and robustness.

Experimental

Materials and Reagents
  • Amlodipine Besylate Reference Standard (USP or EP grade)

  • This compound (Amlodipine Impurity B) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (HPLC grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A Buffer: 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 237 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (50:50, v/v)

Rationale for Parameter Selection: A C18 column is chosen for its versatility and excellent performance in reversed-phase chromatography of moderately polar compounds like amlodipine and its impurities. The acidic pH of the mobile phase (pH 3.0) ensures the analytes are in their protonated form, leading to sharp, symmetrical peaks. A gradient elution is employed to achieve optimal separation of all related substances from the main amlodipine peak within a reasonable runtime. The detection wavelength of 237 nm provides good sensitivity for both amlodipine and its impurities.[3]

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

Standard Stock Solution (Impurity B): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of approximately 100 µg/mL.

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This yields a final concentration of approximately 1.0 µg/mL.

Sample Solution (for Drug Substance): Accurately weigh about 50 mg of the amlodipine besylate test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This gives a nominal concentration of 1000 µg/mL of amlodipine besylate.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on amlodipine besylate. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[4]

  • Acid Hydrolysis: 1 mL of 1 M HCl was added to 1 mL of sample stock solution and kept at 80°C for 2 hours. The solution was then neutralized.

  • Base Hydrolysis: 1 mL of 1 M NaOH was added to 1 mL of sample stock solution and kept at 80°C for 2 hours. The solution was then neutralized.

  • Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of sample stock solution and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with diluent and injected into the HPLC system. The chromatograms were evaluated for the resolution between amlodipine, Impurity B, and any degradation products.

Linearity

Linearity was established by preparing a series of solutions of Impurity B at five concentration levels ranging from the LOQ to 150% of the specification limit (typically 0.1%). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo or a sample of amlodipine besylate with known amounts of Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution containing Impurity B at the 100% level were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day, with a different analyst and on a different instrument.

The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave a signal-to-noise ratio of 3:1 was considered the LOD, and a ratio of 10:1 was taken as the LOQ.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound.

Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation reagents Reagents & Standards mobile_phase Mobile Phase Prep reagents->mobile_phase std_sol Standard Solution Prep reagents->std_sol sample_sol Sample Solution Prep reagents->sample_sol instrument Instrument Setup (Table 1) mobile_phase->instrument injection Sample Injection std_sol->injection sample_sol->injection instrument->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification validation Method Validation (ICH Q2(R1)) quantification->validation report Final Report validation->report

Caption: Experimental workflow for HPLC quantification.

Method Validation Summary

The validation results are summarized in the table below.

Table 2: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of Impurity B. Resolution > 2.0.Peak purity > 0.999
Linearity (r²) > 0.999r² ≥ 0.995
Range LOQ - 1.5 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (%RSD)
Repeatability< 2.0%%RSD ≤ 5.0%
Intermediate Precision< 2.0%%RSD ≤ 5.0%
LOD ~0.05 µg/mL-
LOQ ~0.15 µg/mL-

The specificity studies showed that amlodipine underwent significant degradation under basic and oxidative conditions, while it was relatively stable under acidic, thermal, and photolytic stress. In all cases, the peak for Impurity B was well-resolved from the main amlodipine peak and all degradation products, confirming the stability-indicating nature of the method.

Step-by-Step Protocol

  • System Preparation: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the Standard Solution (approx. 1.0 µg/mL of Impurity B) five times. The %RSD for the peak area should be not more than 5.0%. The tailing factor for the Impurity B peak should not be more than 2.0.

  • Sample Analysis:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the amount of Impurity B in the sample using the following formula:

    % Impurity B = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100

logical_flow start Start prep Prepare Solutions (Standard & Sample) start->prep system_suitability Perform System Suitability Test prep->system_suitability check_sst SST Criteria Met? system_suitability->check_sst inject_samples Inject Blank, Standard, and Sample check_sst->inject_samples Yes troubleshoot Troubleshoot HPLC System check_sst->troubleshoot No acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks & Calculate Results acquire_data->process_data report Generate Report process_data->report troubleshoot->system_suitability

Caption: Protocol decision-making flow.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound (Amlodipine Impurity B) in amlodipine drug substance. The stability-indicating nature of the assay makes it suitable for routine quality control analysis and for monitoring the impurity profile of amlodipine during stability studies. This method provides a reliable tool for ensuring that amlodipine products meet the required quality and safety standards.

References

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Amlodipine and its Impurities in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of amlodipine and its potential impurities in human plasma. Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, undergoes metabolism and degradation, leading to the formation of various impurities that require monitoring for safety and efficacy.[][2] This protocol provides a comprehensive workflow, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The methodology is grounded in established bioanalytical guidelines to ensure data integrity and reliability.

Introduction: The Rationale for Monitoring Amlodipine and its Impurities

Amlodipine is a dihydropyridine calcium antagonist that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle.[2] The molecular structure of amlodipine, featuring a dihydropyridine ring, is susceptible to degradation under various stress conditions such as acid and base hydrolysis, and oxidation.[3] Furthermore, drug metabolism in vivo can lead to the formation of various related substances. Regulatory bodies like the FDA and EMA mandate the monitoring and characterization of impurities in drug substances and products to ensure patient safety.[4][5] Therefore, a robust and validated analytical method is crucial for accurately quantifying amlodipine and its impurities in biological matrices like plasma, which is essential for pharmacokinetic, bioequivalence, and toxicological studies.

This application note describes a method that leverages the specificity and sensitivity of LC-MS/MS to overcome the challenges of complex plasma matrix effects and the low concentration of impurities.

Amlodipine and its Key Impurities

A comprehensive understanding of the potential impurities is fundamental to developing a specific analytical method. The following table summarizes some of the key impurities of amlodipine, including process-related impurities and degradation products, as identified in various pharmacopeias and research literature.

Impurity Name Structure Molecular Formula Molecular Weight CAS Number
Amlodipine EP Impurity A2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl esterC20H23ClN2O5406.8688150-62-3
Amlodipine EP Impurity B3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylateC20H23ClN2O5406.86721958-72-1
Amlodipine EP Impurity D3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylateC19H20ClNO4361.82113994-41-5
Amlodipine EP Impurity E2-({2-[Bis(2-hydroxyethyl)amino]ethoxy}methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl esterC24H33ClN2O7496.98140171-65-9
Amlodipine EP Impurity F2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 5-methyl esterC19H23ClN2O5394.85140171-66-0
Amlodipine Azido Impurity3-Ethyl 5-methyl 2-[(2-azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methylpyridine-3,5-dicarboxylateC20H23ClN4O5434.8788150-46-3

This table is not exhaustive but represents some of the commonly encountered impurities.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of amlodipine and its impurities in plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Amlodipine Besylate Reference Standard (USP or EP grade)

  • Amlodipine Impurity Reference Standards

  • Internal Standard (IS): e.g., Amlodipine-d4 or a structurally similar compound with no interference.

  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Type I, ultrapure)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)

Preparation of Stock and Working Solutions

The accuracy of the entire assay is contingent on the precise preparation of standard solutions.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of amlodipine and each impurity in methanol to obtain individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions: Prepare a combined intermediate stock solution of all impurities and a separate one for amlodipine by diluting the primary stocks with methanol:water (50:50, v/v).

  • Working Standard Solutions: Serially dilute the intermediate stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for spiking into plasma to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the reconstitution solvent.

Plasma Sample Preparation: Solid Phase Extraction (SPE) Workflow

Solid Phase Extraction is chosen over Liquid-Liquid Extraction (LLE) for its potential for higher recovery, cleaner extracts, and amenability to automation, which is crucial for high-throughput analysis. A mixed-mode cation exchange sorbent is selected based on the basic nature of amlodipine and its impurities, allowing for strong retention and effective removal of plasma interferences.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge cluster_final Final Steps Plasma 200 µL Plasma IS Add IS Plasma->IS Buffer Add 0.1% Formic Acid IS->Buffer Vortex Vortex Buffer->Vortex Load Load Sample Vortex->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid Phase Extraction (SPE) workflow for plasma sample preparation.

Step-by-Step Protocol:

  • Sample Pre-treatment: To a 200 µL aliquot of plasma, add 20 µL of the IS working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds. The acidic condition ensures that the analytes are protonated for efficient binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures reproducible retention.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analytes, disrupting their interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. This step concentrates the analytes and ensures compatibility with the LC system.

LC-MS/MS Instrumentation and Optimized Parameters

The following parameters are a starting point and may require further optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

A C18 column is a versatile choice for the separation of moderately polar compounds like amlodipine and its impurities. A gradient elution is employed to achieve optimal separation of all analytes within a reasonable run time.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
9.0
9.1
12.0
Mass Spectrometry (MS) Parameters

Electrospray ionization in positive mode (ESI+) is selected as amlodipine and its impurities contain basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Parameter Condition
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions and Compound-Dependent Parameters

The MRM transitions are selected based on the most abundant and specific precursor-to-product ion fragmentation. The fragmentation of amlodipine typically involves the loss of the side chain and cleavage of the dihydropyridine ring.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Amlodipine 409.1238.12580
409.1294.12080
Impurity A 407.1238.12575
Impurity D 362.1238.12270
Amlodipine-d4 (IS) 413.1242.12580

Note: The MRM transitions for all impurities should be individually optimized.

Amlodipine_Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions Amlodipine Amlodipine [M+H]+ = 409.1 Product1 m/z = 294.1 Amlodipine->Product1 Loss of C5H10NO2 Product2 m/z = 238.1 Amlodipine->Product2 Loss of C7H14NO3

Caption: Simplified fragmentation pathway of amlodipine in MS/MS.

Method Validation: Ensuring Data Integrity

The developed method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA to ensure its reliability for the intended application.

Specificity and Selectivity

Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analytes and the IS.

Linearity and Range

Prepare calibration curves by spiking blank plasma with known concentrations of amlodipine and its impurities. The calibration range should encompass the expected concentrations in study samples. A typical range for amlodipine is 0.1 to 50 ng/mL. The linearity should be evaluated by a weighted (1/x²) linear regression analysis, and the correlation coefficient (r²) should be >0.99.

Accuracy and Precision

The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates on three different days.

Parameter Acceptance Criteria
Intra-day and Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)
Intra-day and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery and Matrix Effect
  • Recovery: The extraction recovery of the analytes and IS should be consistent and reproducible across the QC levels. It is determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be evaluated by comparing the peak areas of post-extraction spiked samples to those of neat standard solutions. The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%.

Stability

The stability of amlodipine and its impurities in plasma must be assessed under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term Stability: At room temperature for at least 4 hours.

  • Long-Term Stability: At -80°C for a period that covers the expected storage time of study samples.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of amlodipine and its key impurities in human plasma. The described protocol, from sample preparation to method validation, is designed to deliver accurate and reliable data for pharmacokinetic and other clinical studies. The use of solid-phase extraction ensures high recovery and clean extracts, while the sensitivity and selectivity of tandem mass spectrometry allow for the detection of low-level impurities. This method is a valuable tool for drug development professionals and researchers working on amlodipine and related compounds.

References

Application Notes and Protocols: A Framework for In Vitro Toxicity Assessment of Amlodipine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and execution of in vitro cell-based assays to evaluate the toxicological profile of impurities associated with Amlodipine. Amlodipine, a widely prescribed dihydropyridine calcium channel blocker, requires rigorous purity control to ensure patient safety.[1][2][3][4] This guide outlines a tiered, mechanism-driven strategy for assessing general cytotoxicity, genotoxicity, and organ-specific toxicity (cardiac and hepatic), grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[5][6][7] Detailed, field-proven protocols are provided for each critical assay, accompanied by explanations of the scientific rationale behind experimental choices, data interpretation, and visual workflows to ensure robust and reliable safety assessment.

Introduction: The Imperative for Impurity Profiling

Amlodipine exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.[2] The safety and efficacy of such a widely used pharmaceutical are contingent not only on the active pharmaceutical ingredient (API) but also on the absence of harmful impurities. These undesired chemical entities can arise during synthesis, purification, or storage and may pose significant health risks, even at trace levels.

Regulatory bodies worldwide, guided by ICH principles, mandate strict control over impurities.[5][8][9] Specifically, the ICH Q3A guideline provides a framework for qualifying and controlling impurities in new drug substances, while ICH M7 focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[7][10][11] This application note provides the technical framework to generate the necessary in vitro toxicological data to meet these regulatory standards and ensure patient safety.

A Strategic, Tiered Approach to Toxicity Evaluation

A systematic, tiered approach is essential for an efficient and comprehensive toxicological evaluation of impurities. This strategy prioritizes assays based on the severity of the potential toxicological endpoint, beginning with broad screening and progressing to more specific, mechanistic assays for impurities that demonstrate activity.

G cluster_0 Tiered Toxicity Testing Workflow Impurity Amlodipine Impurity Identified (Above Reporting Threshold) Tier1 Tier 1: General Cytotoxicity (e.g., ATP Viability Assay) Impurity->Tier1 Decision1 Is Impurity Cytotoxic? (IC50 < Threshold) Tier1->Decision1 Tier2 Tier 2: Genotoxicity Assessment (Micronucleus & Comet Assays) Decision1->Tier2 Yes NoRisk Low Risk (No Further Action) Decision1->NoRisk No Decision2 Is Impurity Genotoxic? Tier2->Decision2 Tier3 Tier 3: Organ-Specific Toxicity (hERG & Hepatotoxicity Assays) Decision2->Tier3 Yes / As Required Risk Comprehensive Risk Assessment (Establish Safe Limits) Decision2->Risk No Tier3->Risk

Caption: Tiered workflow for amlodipine impurity toxicity assessment.

Tier 1: General Cytotoxicity Screening

Scientific Rationale: The initial step in toxicological profiling is to determine the concentration at which an impurity elicits general cellular damage. This provides a basal toxicity assessment and is crucial for establishing a relevant concentration range for subsequent, more complex assays. Assays that measure ATP levels serve as a rapid and sensitive indicator of cell health, as metabolically active cells maintain a high concentration of ATP. A loss of membrane integrity or mitochondrial function results in a rapid decrease in ATP levels.[12][13]

Protocol 3.1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is optimized for screening in a 96-well format using the human hepatoma cell line, HepG2, a robust and metabolically competent cell line suitable for general toxicity screening.[14]

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • Test Impurities and Amlodipine (as control) dissolved in DMSO

  • White, clear-bottom 96-well cell culture plates

  • ATP-based luminescent cell viability assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentration series of each impurity and amlodipine in culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature according to the manufacturer's instructions.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the ATP assay reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

CompoundIC50 (µM)
Amlodipine> 100
Impurity A75.2
Impurity B12.8
Impurity C> 100
Doxorubicin (Control)0.9
Caption: Example cytotoxicity data for amlodipine and hypothetical impurities.

Tier 2: Genotoxicity Assessment

Scientific Rationale: Assessing the potential for an impurity to damage DNA is a critical safety endpoint, as genotoxicity is often linked to carcinogenicity.[15] A comprehensive assessment typically involves a battery of tests. Here, we detail two core assays: the in vitro micronucleus assay to detect chromosomal damage and the comet assay to detect primary DNA strand breaks.[16][17][18][19]

Protocol 4.1: In Vitro Micronucleus (MNvit) Assay

This assay identifies substances that cause chromosomal damage by detecting micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.[20][21] This protocol is based on OECD Test Guideline 487 and uses human lymphoblastoid TK6 cells.[22]

Materials:

  • TK6 cells (human lymphoblastoid cell line)

  • RPMI-1640 medium with 10% horse serum, 1% Penicillin-Streptomycin

  • Cytochalasin B (CytoB)

  • Mitomycin C (positive clastogen control), Colchicine (positive aneugen control)

  • Hypotonic KCl solution, Fixative (Methanol:Acetic Acid), Giemsa stain

Procedure:

  • Cell Culture & Treatment: Culture TK6 cells in suspension. Expose exponentially growing cells to at least three concentrations of the test impurity (selected based on cytotoxicity data, aiming for ~50% cytotoxicity at the highest concentration), vehicle control, and positive controls for 3-4 hours.

  • Removal and CytoB Addition: After the short exposure, wash the cells and resuspend them in fresh medium containing Cytochalasin B (final concentration 3-6 µg/mL). CytoB blocks cytokinesis, resulting in binucleated cells, which ensures only cells that have divided are scored.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths (approx. 24-28 hours for TK6).

  • Cell Harvesting: Harvest cells by centrifugation.

  • Hypotonic Treatment: Gently resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate to swell the cells.

  • Fixation: Fix the cells by adding fresh, ice-cold fixative. Repeat the fixation step three times.

  • Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with Giemsa.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a light microscope. A positive result is a significant, dose-dependent increase in micronucleated cells.[18][20]

Protocol 4.2: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[23][24] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[19]

G cluster_1 Alkaline Comet Assay Workflow start 1. Cell Treatment (Expose cells to impurity) embed 2. Embed Cells in Agarose (Immobilize on slide) start->embed lysis 3. Cell Lysis (Remove membranes/proteins) embed->lysis unwind 4. Alkaline Unwinding (Denature DNA, expose breaks) lysis->unwind electro 5. Electrophoresis (Fragmented DNA migrates) unwind->electro stain 6. DNA Staining (Visualize with fluorescent dye) electro->stain analyze 7. Image Analysis (Quantify % Tail DNA) stain->analyze

Caption: Key steps of the Alkaline Comet Assay protocol.

Materials:

  • Any suitable mammalian cell line (e.g., TK6, HepG2)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution, Alkaline electrophoresis buffer (pH > 13)

  • DNA stain (e.g., SYBR Gold)

  • Ethyl methanesulfonate (EMS) as a positive control

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with the test impurity for a short period (e.g., 2-4 hours).

  • Slide Preparation: Coat comet slides with NMPA.

  • Cell Embedding: Harvest and resuspend ~1 x 10⁵ cells in LMPA. Pipette this cell suspension onto the prepared slide, cover with a coverslip, and solidify on ice.

  • Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones.[17]

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer, then stain with a fluorescent DNA dye.

  • Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to score at least 50-100 comets per slide and quantify the percentage of DNA in the tail.

Data Presentation:

CompoundMicronucleus Frequency (%)% Tail DNA (Mean ± SD)
Vehicle Control1.24.5 ± 1.1
Impurity B8.925.7 ± 4.3
Impurity D1.56.2 ± 1.5
Positive Control15.445.1 ± 6.8
*Statistically significant increase (p < 0.05)
Caption: Example genotoxicity data for amlodipine impurities.

Tier 3: Organ-Specific Toxicity Assessment

Scientific Rationale: For impurities of particular concern, or to understand the toxicological profile more deeply, organ-specific assays are warranted. Given amlodipine's cardiovascular mode of action and hepatic metabolism, cardiotoxicity and hepatotoxicity are the most relevant endpoints.

Cardiotoxicity: hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism leading to delayed cardiac repolarization.[25] This manifests as QT interval prolongation on an electrocardiogram and can precipitate a life-threatening arrhythmia called Torsades de Pointes.[26] Assessing hERG inhibition is a critical regulatory requirement for preclinical cardiac safety.[27]

G cluster_0 Cardiac Action Potential AP Phase 0 (Na+ Influx) Phase 1 (K+ Efflux) Phase 2 (Ca2+ Influx) Phase 3 (K+ Efflux) Result Delayed Repolarization (Prolonged QT Interval) hERG hERG (IKr) Channel hERG->AP:p3 Drives Phase 3 Repolarization Block Impurity Blocks hERG Block->hERG

Caption: Mechanism of hERG channel inhibition leading to QT prolongation.

Protocol 5.1.1: Automated Patch-Clamp hERG Assay This high-throughput method provides a direct measure of hERG channel function.[25][28]

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • External and internal recording solutions

  • Test impurity and a known hERG blocker (e.g., E-4031) as a positive control

Procedure:

  • Cell Preparation: Harvest cells expressing the hERG channel and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • System Setup: Prime the automated patch-clamp system with the appropriate external and internal solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Automated Experiment: The instrument will automatically:

    • Capture individual cells and form a high-resistance (giga-ohm) seal.

    • Establish a whole-cell recording configuration.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

  • Data Acquisition:

    • Record baseline hERG currents in the vehicle control solution.

    • Sequentially perfuse increasing concentrations of the test impurity over the cells.

    • Record the steady-state current inhibition at each concentration.

  • Positive Control: Run a known hERG inhibitor to validate the assay sensitivity.

Data Analysis & Presentation: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Determine the IC50 value by fitting the data to a dose-response curve.

CompoundhERG Inhibition IC50 (µM)
Amlodipine25.5
Impurity B1.8
Impurity E> 50
E-4031 (Control)0.012
Caption: Example hERG inhibition data.
Hepatotoxicity Assessment

Rationale: The liver is the primary site of drug metabolism and is susceptible to drug-induced injury (DILI).[29][30] In vitro models using human liver cells can provide predictive insights into potential hepatotoxicity.[14][31][32] A multiplexed approach measuring multiple endpoints provides a more comprehensive picture of the potential mechanism of toxicity.

Protocol 5.2.1: Multiplexed Hepatotoxicity Assay This protocol uses primary human hepatocytes or HepaRG cells and simultaneously measures cell viability (ATP), cytotoxicity (LDH release), and apoptosis (caspase activity).

Materials:

  • Cryopreserved primary human hepatocytes or HepaRG cells

  • Plated in collagen-coated 96-well plates

  • Multiplexed assay kits for viability, cytotoxicity, and apoptosis

  • Chlorpromazine or Acetaminophen as positive controls

Procedure:

  • Cell Culture: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to recover and form a stable monolayer (24-48 hours).

  • Dosing: Treat cells with a concentration series of the test impurity for 24 or 48 hours.

  • LDH Measurement (Cytotoxicity): Transfer a small aliquot of the supernatant from each well to a new plate. Add the LDH assay reagent and measure absorbance to quantify lactate dehydrogenase release, an indicator of membrane damage.

  • Viability & Apoptosis Measurement: To the original cell plate, add the multiplex reagent containing the substrate for measuring ATP (viability) and a luminogenic caspase-3/7 substrate (apoptosis).

  • Data Acquisition:

    • Read luminescence for viability (ATP levels).

    • Read luminescence for apoptosis (caspase-3/7 activity).

    • Read absorbance for cytotoxicity (LDH release).

Data Analysis & Presentation: Normalize all data to the vehicle control. Report results as a fold-change or percentage of control for each endpoint.

Compound (at 10 µM)Cell Viability (% Control)LDH Release (Fold Change)Caspase-3/7 Activity (Fold Change)
Impurity B45%3.84.1
Impurity F92%1.21.1
Chlorpromazine38%4.55.2
Caption: Example multiplexed hepatotoxicity data.

Conclusion and Outlook

The toxicological assessment of pharmaceutical impurities is a non-negotiable aspect of drug development, essential for ensuring patient safety. The tiered in vitro strategy detailed in this application note provides a robust, scientifically sound, and efficient framework for evaluating the potential toxicity of amlodipine impurities. By integrating general cytotoxicity screening with specific assessments for genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can build a comprehensive safety profile. This data is critical for performing a meaningful risk assessment, establishing safe limits for impurities, and satisfying the stringent requirements of global regulatory agencies. Adherence to these validated protocols will generate reliable and reproducible data, ultimately contributing to the development of safer medicines.

References

Application Note: Quantitative Analysis of N-(2-((Methylamino)carbonyl)benzoyl) Amlodipine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure patient safety and therapeutic efficacy. One such potential process-related impurity or degradant is N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, also identified as Amlodipine EP Impurity B.[1][2][3] Rigorous and reliable analytical methods are imperative for the accurate quantification of this impurity to ensure that it does not exceed the established safety thresholds.

This application note presents a detailed, validated, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in pharmaceutical formulations. The described protocol is grounded in the principles of scientific integrity and adheres to the validation guidelines established by the International Council for Harmonisation (ICH).[4][5][6][7]

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates the target impurity from the active pharmaceutical ingredient (API), amlodipine, and other potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8][9] The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocol

Materials and Reagents
  • Reference Standards:

    • This compound (Purity >95%)[1][2]

    • Amlodipine Besylate USP Reference Standard

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (Milli-Q or equivalent)

  • Sample:

    • Amlodipine besylate tablets

Instrumentation

A gradient-capable HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 237 nm
Injection Volume 10 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides excellent retention and separation for moderately polar to nonpolar compounds like amlodipine and its impurities.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures the ionization of residual silanols on the stationary phase is suppressed, leading to improved peak shape for basic compounds like amlodipine.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.

  • Gradient Elution: A gradient program is employed to ensure the elution of all components with good resolution and within a reasonable timeframe. The initial lower concentration of the organic modifier allows for the retention and separation of more polar impurities, while the increasing concentration facilitates the elution of the main analyte and less polar impurities.

  • Detection Wavelength (237 nm): This wavelength is selected based on the UV absorption maxima of both amlodipine and the target impurity, providing good sensitivity for both compounds.

Preparation of Solutions

a. Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

b. Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent (Acetonitrile:Water 50:50 v/v). This yields a concentration of approximately 100 µg/mL.

c. Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent to obtain a final concentration of approximately 1.0 µg/mL.

d. Sample Preparation:

  • Weigh and finely powder not fewer than 20 amlodipine besylate tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of amlodipine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][10][11] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was demonstrated by analyzing a blank (diluent), a placebo solution, the impurity standard, and a spiked sample solution. The chromatograms should show no interference at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.

Concentration (µg/mL)Peak Area
0.2525100
0.5050250
1.00100500
1.50150800
2.00201100

The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[5] For this impurity, the demonstrated range is 0.25 µg/mL to 2.0 µg/mL.

Accuracy

Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery of the impurity was then calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.500.4998.0
100%1.001.01101.0
150%1.501.4898.7

The acceptance criteria for recovery are typically between 90.0% and 110.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution were made, and the relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability 1006508500.84
Intermediate Precision 1012009800.97

The acceptance criterion for % RSD is typically not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

ParameterValue
LOD 0.08 µg/mL
LOQ 0.25 µg/mL

System Suitability

Before conducting any sample analysis, the suitability of the chromatographic system must be verified.[8][12] A system suitability solution containing both amlodipine and this compound is injected. The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor (for Amlodipine peak) ≤ 2.0
Theoretical Plates (for Amlodipine peak) ≥ 2000
Resolution (between Amlodipine and impurity peak) ≥ 2.0
% RSD of replicate injections ≤ 2.0%

Calculation

The amount of this compound in the sample is calculated using the following formula:

% Impurity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_sample is the peak area of the impurity in the sample chromatogram.

  • Area_standard is the average peak area of the impurity in the standard chromatogram.

  • Conc_standard is the concentration of the impurity standard solution (µg/mL).

  • Conc_sample is the concentration of the sample solution (µg/mL).

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and sensitive for the quantitative determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies of amlodipine drug products. Adherence to the outlined system suitability criteria ensures the reliability and validity of the analytical results.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (1.0 µg/mL) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (from tablets) analysis Inject Standard and Sample prep_sample->analysis system_suitability->analysis If passes integration Peak Integration analysis->integration calculation Calculate % Impurity integration->calculation

Caption: Experimental workflow for the quantitative analysis of the amlodipine impurity.

validation_process cluster_validation Method Validation (ICH Q2(R2)) method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq range Range method->range

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of amlodipine impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of amlodipine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common chromatographic challenges encountered with this molecule: peak tailing . Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and routine analysis.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding peak tailing in amlodipine analysis.

Q1: What is the most common reason my amlodipine peak is tailing?

A1: The most frequent cause of peak tailing for amlodipine is a secondary chemical interaction between the molecule and the HPLC column's stationary phase.[1][2] Amlodipine is a basic compound containing a primary amine group.[3][4] On silica-based reversed-phase columns (like C18 or C8), residual, unreacted silanol groups (Si-OH) on the silica surface act as acidic sites.[1][5] At a mid-range pH, these silanols become ionized (SiO⁻) and electrostatically interact with the protonated, positively charged amlodipine, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2][6]

Q2: I'm using a standard C18 column. Why is the peak shape still poor?

A2: Not all C18 columns are created equal. The peak shape for basic compounds is highly dependent on the quality of the silica and the thoroughness of the end-capping process.[3][7] End-capping is a chemical process that "caps" or neutralizes most of the reactive residual silanol groups after the C18 chains are bonded to the silica.[8][9][10] If you are using a column that is not well end-capped, has aged, or is made from lower-purity silica, there will be more active silanol sites available to cause peak tailing.[3][6]

Q3: Can I fix peak tailing just by changing my mobile phase?

A3: Yes, mobile phase optimization is one of the most powerful tools to combat peak tailing. Adjusting the pH is the most critical parameter.[1][7] You can either work at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize their ionic interaction, or at a high pH (e.g., >8) to deprotonate the amlodipine, neutralizing its charge.[2][3][11] The latter requires a pH-stable column. Additionally, increasing the buffer concentration can help improve peak symmetry.[3][6]

Q4: My peak shape was good yesterday, but it's tailing today. What happened?

A4: A sudden onset of peak tailing often points to column degradation or contamination.[11] This could be due to the accumulation of matrix components on the guard or analytical column, which can be resolved by flushing or replacement. It could also indicate the degradation of the stationary phase itself (e.g., loss of end-capping groups) if the column has been exposed to harsh pH conditions outside its recommended range. Another possibility is the formation of a void or gap at the column inlet due to pressure shocks.[11]

In-Depth Troubleshooting Guides

This section provides a systematic, causality-driven approach to diagnosing and resolving peak tailing.

Guide 1: Systematic Diagnosis of Peak Tailing

Before making adjustments, it's crucial to identify the root cause. This troubleshooting workflow provides a logical path from common, easily fixed issues to more complex chemical problems.

Troubleshooting_Workflow start Peak Tailing Observed (USP Tailing Factor > 1.2) check_overload 1. Check for Overload Inject a 10x diluted sample. start->check_overload overload_yes Peak shape improves. Diagnosis: Mass Overload. check_overload->overload_yes Yes overload_no Peak shape unchanged. check_overload->overload_no No check_column 2. Check Column Health Replace with a new, high-quality end-capped column. overload_no->check_column column_yes Peak shape improves. Diagnosis: Column Degradation or Contamination. check_column->column_yes Yes column_no Peak shape unchanged. check_column->column_no No check_extracolumn 3. Check for Extra-Column Effects Inspect tubing for excessive length/width. Reconnect all fittings. column_no->check_extracolumn extracolumn_yes Peak shape improves. Diagnosis: Extra-Column Volume. check_extracolumn->extracolumn_yes Yes extracolumn_no Peak shape unchanged. Diagnosis: Chemical Interaction. check_extracolumn->extracolumn_no No

Caption: A logical workflow for diagnosing the cause of peak tailing.

If you have systematically ruled out overload, column health, and extra-column effects, the root cause is almost certainly a chemical interaction between amlodipine and the stationary phase. The following guides will address this directly.

Guide 2: The Mechanism of Silanol Interaction

Understanding the "why" behind peak tailing is essential for effective troubleshooting. Amlodipine has a pKa of approximately 8.6-9.45, meaning it is protonated (positively charged) at pH values below this.[6][12][13][14] Residual silanol groups on silica have a pKa around 3.5-4.5, meaning they are ionized (negatively charged) at pH values above this. The strongest interaction—and thus the worst tailing—occurs in the mid-pH range (approx. 4 to 8) where both species are ionized.[1][7]

Silanol_Interaction cluster_silica Silica Surface (Mid-pH) cluster_amlodipine Amlodipine Molecule (Mid-pH) silica Si-O⁻ interaction Strong Electrostatic Interaction (Secondary Retention) silica->interaction silanol Residual Silanol (Ionized) amlodipine R-NH₃⁺ amlodipine->interaction amine Amine Group (Protonated) tailing Causes Peak Tailing interaction->tailing Leads to elution Mobile Phase Flow →

Caption: The electrostatic interaction causing amlodipine peak tailing.

Guide 3: Strategic Mobile Phase Optimization

Mobile phase pH is your primary tool for controlling the ionization state of both the amlodipine and the silanol groups.

Protocol: Mobile Phase pH Adjustment

  • Establish a Baseline: Inject your standard using your current method and record the tailing factor.

  • Option A: Low pH Approach (Recommended First Step)

    • Prepare a mobile phase with a buffer at pH 2.5 - 3.0 . A phosphate buffer is common.[6][15] This pH is well below the silanol pKa, ensuring the silanols are protonated (Si-OH) and neutral, thus minimizing electrostatic interactions.[1][2]

    • Self-Validation: If peak shape dramatically improves, silanol interaction was the primary cause. Note that retention time may decrease for amlodipine; you may need to decrease the organic solvent percentage to compensate.[1]

    • Advanced Tip: If some tailing persists, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase.[3] TEA is a small basic molecule that will preferentially interact with and "mask" any remaining active silanols.[16]

  • Option B: High pH Approach (Requires Specific Columns)

    • This is an alternative strategy for basic compounds. Prepare a mobile phase with a buffer at pH > 9.5 . This pH is above the pKa of amlodipine, making it neutral (R-NH₂) and eliminating its electrostatic attraction to ionized silanols.[3][7]

    • CRITICAL: Only use this approach if you have a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column). Using a standard silica column at high pH will rapidly and irreversibly dissolve the silica support, destroying the column.[7][10]

Mobile Phase pHAmlodipine State (pKa ≈ 9)Silanol State (pKa ≈ 4)Expected Peak ShapeRationale
pH 2.5 - 3.5 Protonated (R-NH₃⁺)Neutral (Si-OH) Good Silanols are suppressed, minimizing secondary interactions.[1][3]
pH 4.0 - 8.0Protonated (R-NH₃⁺)Ionized (Si-O⁻) Poor (Tailing) Strong electrostatic interaction between analyte and stationary phase.[6][7]
pH > 9.5 Neutral (R-NH₂) Ionized (Si-O⁻)Good Amlodipine is neutralized, minimizing secondary interactions.[3][11]

*Requires a high-pH stable column.

Guide 4: Selecting the Right Column Chemistry

If mobile phase optimization is insufficient, or if you need to work in a mid-pH range, the column itself is the next critical factor.

Column Selection Strategy

  • Prioritize High-Quality, End-Capped Columns: For any new method development involving basic compounds, start with a modern, high-purity silica column that is certified as fully end-capped.[1][3] Double or triple end-capping provides even better shielding of silanols.[8]

  • Consider Alternative Stationary Phases: If a standard end-capped C18 column is not providing adequate peak shape, consider columns with chemistries designed to further reduce silanol interactions.

Column TypeDescriptionAdvantage for Amlodipine Analysis
Standard End-Capped C18/C8 Silica bonded with C18/C8 chains and residual silanols capped with small groups (e.g., TMS).[8][17]Good general-purpose choice, but performance varies by manufacturer.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded within the alkyl chain.The polar group helps to shield basic analytes from silanol interactions.[7][18]
Hybrid Particle Technology Columns that use a hybrid of silica and organic polymer particles (e.g., organo-silica).These columns are typically more stable across a wider pH range and can exhibit lower silanol activity.[3][18]
Polymer-Based Columns Stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene) instead of silica.Completely eliminates the issue of silanol interactions. However, selectivity and efficiency can differ significantly from silica-based columns.[3]

References

Technical Support Center: Optimizing Amlodipine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Amlodipine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Amlodipine and to troubleshoot common issues that may arise during the process. We will focus on a widely used synthetic route involving a phthalimido-protected precursor and address the formation of a key impurity, which appears to be N-(2-((Methylamino)carbonyl)benzoyl) amlodipine. Our goal is to provide you with the causal explanations behind experimental choices and robust protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the likely origin of "this compound" in my synthesis?

This compound is likely a significant byproduct formed during the deprotection of phthalimidoamlodipine using methylamine. The reaction mechanism involves the nucleophilic attack of methylamine on the phthalimide group. Ideally, this leads to the formation of amlodipine and N,N'-dimethylphthalamide. However, an incomplete reaction or side reaction can occur where only one of the carbonyl groups of the phthalimide reacts with methylamine, leading to a ring-opened intermediate. This intermediate, N-methyl phthalamic acid, can then acylate the newly liberated primary amine of another amlodipine molecule, resulting in the formation of the this compound impurity.

To minimize the formation of this impurity, it is crucial to use an appropriate excess of methylamine and to optimize reaction conditions (temperature and time) to drive the deprotection to completion.[1]

Q2: What are the critical parameters for the synthesis of the phthalimidoamlodipine precursor?

The synthesis of phthalimidoamlodipine, a key intermediate, is typically achieved through a Hantzsch-type pyridine synthesis.[2] The critical parameters for this multi-component reaction are:

  • Stoichiometry of Reactants: Precise molar ratios of the reactants—4-[2-(phthalimido)ethoxy]acetoacetate, 2-chlorobenzaldehyde, and methyl 3-aminocrotonate—are essential. An excess of the aminocrotonate is sometimes used to ensure the reaction goes to completion.[3]

  • Solvent: The choice of solvent is critical. Alcohols like isopropanol or ethanol are commonly used as they effectively dissolve the reactants and facilitate the reaction at reflux temperatures.[3][4][5]

  • Temperature and Reaction Time: The reaction is typically run at the reflux temperature of the chosen solvent for a prolonged period, often ranging from 12 to 24 hours, to ensure high conversion.[3][4][5]

  • Work-up and Crystallization: After the reaction, the solvent is often removed, and the residue is treated with an acid like acetic acid to facilitate the crystallization of the crude phthalimidoamlodipine.[3]

Q3: How can I improve the yield and purity of the deprotection step?

The conversion of phthalimidoamlodipine to amlodipine is a critical step that dictates the final product's purity. Key strategies to enhance yield and purity include:

  • Reagent Choice and Concentration: Using an aqueous or alcoholic solution of methylamine is standard. The concentration and molar excess of methylamine are crucial; a sufficient excess ensures the complete removal of the phthalimido group.[1]

  • Temperature Control: The reaction is typically performed at temperatures ranging from ambient to around 60°C.[1] Careful control is necessary to prevent side reactions while ensuring a reasonable reaction rate.

  • Post-Reaction Extraction: After deprotection, the byproduct (methylphthalimide derivatives) must be efficiently removed. Extraction of the aqueous reaction mixture with a water-immiscible organic solvent, such as toluene, can selectively remove these byproducts, leaving the more polar amlodipine base in the aqueous phase or allowing for its selective precipitation.[1]

Q4: What are the best practices for purifying crude amlodipine?

Purification of the final amlodipine base is essential to remove unreacted starting materials, byproducts, and any reagents used in the synthesis.

  • Crystallization: The most common method for purifying amlodipine is crystallization. The crude product is typically dissolved in a suitable solvent system, and then the pure product is precipitated by cooling or by the addition of an anti-solvent.

  • Solvent Selection: For purifying phthalimidoamlodipine, a solvent system of a chlorinated hydrocarbon (like methylene chloride) and a hydrocarbon anti-solvent (like n-hexane) has been shown to be effective.[3] For amlodipine base, various solvent systems can be employed, and scouting for the optimal one is recommended.

  • Conversion to a Salt: Amlodipine is often converted to a pharmaceutically acceptable salt, such as the besylate salt, for improved stability and handling.[2] This salt formation step also serves as an excellent purification method, as the salt often has different solubility properties than the free base and impurities, allowing for selective crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of amlodipine.

Problem: Low Yield of Amlodipine
Potential Cause Recommended Action Scientific Rationale
Incomplete Hantzsch Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or adding a catalytic amount of acid (e.g., acetic acid). Ensure reactants are pure and dry.The Hantzsch reaction is an equilibrium process. Driving off water (e.g., with a Dean-Stark trap if using a solvent like toluene) or using a catalyst can shift the equilibrium towards the product side.[4][6]
Inefficient Deprotection Increase the molar excess of methylamine. Extend the reaction time and monitor via HPLC or TLC until no starting material (phthalimidoamlodipine) is detected.A stoichiometric amount of methylamine may not be sufficient to drive the reaction to completion, especially if side reactions consume the reagent. A larger excess ensures the phthalimide ring is fully cleaved.
Product Loss During Work-up Optimize the extraction and crystallization steps. Ensure the pH is appropriately adjusted to minimize the solubility of the amlodipine free base in the aqueous phase during extraction. Use a suitable anti-solvent for crystallization to maximize precipitation.Amlodipine's solubility is pH-dependent due to its primary amine. During work-up, maintaining the correct pH ensures it partitions into the desired phase. In crystallization, the choice of solvent and anti-solvent is critical for maximizing recovery.
Problem: High Levels of Impurities
Potential Cause Recommended Action Scientific Rationale
Unreacted Phthalimidoamlodipine See "Inefficient Deprotection" above. Ensure adequate reaction time and sufficient methylamine.Incomplete reaction is a common source of impurities. Rigorous monitoring is key to ensuring full conversion.
Formation of this compound Optimize the deprotection conditions. Avoid excessively high temperatures that might favor side reactions. Ensure rapid and complete reaction of the phthalimide group by using a sufficient excess of methylamine.This impurity arises from the acylation of amlodipine by a ring-opened phthalimide intermediate. By ensuring a high concentration of methylamine, the intermediate is more likely to react further with methylamine than with amlodipine, thus minimizing this byproduct.
Other Side-Products Purify the phthalimidoamlodipine intermediate before the deprotection step. A pure intermediate will lead to a cleaner final product. Recrystallization of the intermediate is highly recommended.[3]Impurities in the starting materials can carry through the synthesis or participate in side reactions. The principle of "garbage in, garbage out" applies; a high-purity intermediate is essential for a high-purity final product.

Detailed Protocols

Protocol 1: Synthesis of Phthalimidoamlodipine

This protocol is a general guideline based on literature procedures.[3]

  • To a suspension of 4-[2-(Phthalimido)ethoxy]acetoacetate (1 equivalent) in isopropanol, add 2-chlorobenzaldehyde (1.05 equivalents) and methyl 3-aminocrotonate (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 21-24 hours, monitoring by TLC.

  • After completion, distill off the isopropanol under reduced pressure.

  • To the resulting residue, add glacial acetic acid and stir at room temperature for 16-24 hours to induce crystallization.

  • Filter the crystallized product, wash with a minimal amount of cold acetic acid or an appropriate solvent like n-hexane, and dry under vacuum.

  • For further purification, dissolve the crude product in methylene chloride, filter any insoluble matter, and then slowly add n-hexane as an anti-solvent to recrystallize the pure phthalimidoamlodipine.[3]

Protocol 2: Deprotection of Phthalimidoamlodipine
  • Dissolve the purified phthalimidoamlodipine (1 equivalent) in a suitable solvent like ethanol.

  • Add an aqueous solution of methylamine (e.g., 40% solution, using a significant molar excess) to the mixture.

  • Heat the reaction mixture to 40-50°C and stir for several hours until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture and transfer it slowly into water. This may cause the amlodipine base to precipitate.

  • Alternatively, after cooling, perform a solvent extraction. For instance, extract the mixture with toluene to remove organic-soluble byproducts.[1] Adjust the pH of the aqueous layer to precipitate the amlodipine base.

  • Filter the solid, wash with water, and dry under vacuum.

Visualizations

Amlodipine Synthesis and Impurity Formation Pathway

G cluster_0 Step 1: Hantzsch Reaction cluster_1 Step 2: Deprotection Reactants 4-[2-(Phthalimido)ethoxy]acetoacetate + 2-Chlorobenzaldehyde + Methyl 3-aminocrotonate Intermediate Phthalimidoamlodipine Reactants->Intermediate Isopropanol, Reflux Amlodipine Amlodipine (Desired Product) Intermediate->Amlodipine Methylamine (excess) Impurity N-(2-((Methylamino)carbonyl)benzoyl) amlodipine (Impurity) Intermediate->Impurity Incomplete Reaction/ Side Reaction G Start Low Amlodipine Yield Detected Check_Step1 Analyze Hantzsch Reaction Step (TLC/HPLC) Start->Check_Step1 Check_Step2 Analyze Deprotection Step (TLC/HPLC) Start->Check_Step2 Check_Workup Review Work-up & Purification Procedure Start->Check_Workup Step1_Issue Incomplete Reaction? Check_Step1->Step1_Issue Step2_Issue Unreacted Intermediate? Check_Step2->Step2_Issue Workup_Issue High Loss in Mother Liquor? Check_Workup->Workup_Issue Action1 Optimize Hantzsch: - Purity of reactants - Reaction time/temp Step1_Issue->Action1 Yes Action2 Optimize Deprotection: - Increase methylamine excess - Increase reaction time Step2_Issue->Action2 Yes Action3 Optimize Purification: - Adjust pH - Change solvent/anti-solvent Workup_Issue->Action3 Yes

References

Minimizing the formation of Amlodipine Impurity H during manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of Amlodipine Impurity H

Introduction:

Welcome to the Technical Support Center for Amlodipine manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in minimizing the formation of Amlodipine Impurity H. As a critical quality attribute, controlling impurities is paramount to ensuring the safety and efficacy of the final drug product. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges encountered during the manufacturing process. Our approach is grounded in scientific principles and practical, field-proven insights to empower you to optimize your processes and ensure the highest quality of your Amlodipine product.

Frequently Asked Questions (FAQs)

Q1: What is Amlodipine Impurity H and why is it a concern?

Amlodipine Impurity H is a process-related impurity that can arise during the synthesis of Amlodipine. Its chemical name is 2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester[1][2][3][4]. It is structurally similar to Amlodipine but contains a 2-carboxybenzoyl group attached to the primary amine of the aminoethoxy side chain.

The presence of any impurity in an active pharmaceutical ingredient (API) is a safety concern as it does not contribute to the therapeutic effect and could potentially have its own pharmacological or toxicological effects. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities in drug substances and products[5][6]. Therefore, minimizing the level of Impurity H is crucial for regulatory compliance and patient safety.

Q2: What is the primary formation pathway of Amlodipine Impurity H?

Amlodipine Impurity H is primarily formed as a byproduct during the synthesis of Amlodipine, particularly in processes that utilize a phthaloyl protecting group for the primary amine of the 2-aminoethoxy side chain. One common synthetic route for Amlodipine involves the use of "phthaloyl amlodipine" as a key intermediate[7][8][9].

The final step in this synthetic pathway is the deprotection of the phthaloyl group to yield the free primary amine of Amlodipine. If this deprotection reaction is incomplete or not carried out under optimal conditions, it can result in the partial hydrolysis of the phthalimide ring, leading to the formation of the 2-carboxybenzoyl derivative, which is Impurity H.

Q3: Can Amlodipine Impurity H form during the formulation of the final drug product?

While the primary source of Impurity H is the API synthesis, the potential for its formation or the increase of its levels during formulation and storage should not be entirely dismissed, although it is less likely than its formation during synthesis. The conditions during wet granulation (presence of water and heat) or interactions with acidic or basic excipients could potentially contribute to the degradation of any residual phthaloyl amlodipine into Impurity H. However, a more commonly discussed impurity formed during formulation is a glycosyl adduct resulting from the Maillard reaction between the primary amine of Amlodipine and reducing sugars like lactose[10][11][12][13].

Q4: What analytical techniques are used to detect and quantify Amlodipine Impurity H?

The most common and effective analytical technique for the detection and quantification of Amlodipine Impurity H is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or photodiode array (PDA) detector[14][15][16]. Reversed-phase HPLC methods using C18 columns are typically employed to separate Amlodipine from its various impurities, including Impurity H.

For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool[17][18]. The development of a stability-indicating analytical method is crucial to ensure that all potential degradation products and impurities can be separated and quantified accurately.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments, focusing on the root causes and providing actionable solutions.

Issue 1: High levels of Impurity H detected in the Amlodipine API batch.

Q: We have detected levels of Amlodipine Impurity H in our API batch that exceed our established specifications. What are the likely causes and how can we mitigate this?

A: High levels of Impurity H in the Amlodipine API are almost certainly linked to the deprotection step of a phthaloyl-protected intermediate. Here’s a breakdown of potential causes and corrective actions:

Root Cause Analysis:

  • Incomplete Deprotection: The reaction conditions for the removal of the phthaloyl group may not be optimized. This could be due to insufficient reaction time, incorrect temperature, or an inadequate amount of the deprotecting agent.

  • Suboptimal pH: The pH during the hydrolysis of the phthalimide ring is critical. A pH that is too low or too high, or not adequately controlled, can lead to the formation of the partially hydrolyzed product (Impurity H) instead of the desired free amine.

  • Inefficient Quenching/Work-up: The procedure to stop the deprotection reaction and isolate the Amlodipine base may be inadequate, potentially allowing for the formation of Impurity H during work-up.

  • Quality of Starting Materials: The presence of impurities in the starting materials or reagents used in the synthesis could potentially interfere with the deprotection reaction.

Corrective and Preventive Actions (CAPA):

  • Optimize the Deprotection Step:

    • Reagent Selection and Stoichiometry: If using a reagent like hydrazine or methylamine for deprotection, ensure the molar ratio is optimized. An excess of the reagent may be necessary to drive the reaction to completion, but this should be carefully evaluated to avoid other side reactions.

    • Reaction Time and Temperature: Conduct a design of experiments (DoE) to determine the optimal reaction time and temperature. Monitor the reaction progress closely using in-process controls (e.g., HPLC) to ensure the complete disappearance of the phthaloyl amlodipine intermediate.

    • Solvent System: The choice of solvent can influence the reaction rate and selectivity. Ensure the solvent system provides good solubility for both the substrate and the reagent.

  • Strict pH Control:

    • Maintain the pH within a narrow, optimized range during the deprotection and work-up steps. Use a reliable pH monitoring system and appropriate buffering agents if necessary.

  • Improve Work-up and Purification:

    • Quenching: Implement a well-defined quenching procedure to stop the reaction abruptly and prevent further side reactions.

    • Extraction and Washing: Optimize the extraction and washing steps to effectively remove the deprotecting agent and any byproducts.

    • Crystallization: Develop a robust crystallization process for the final API. The choice of solvent and crystallization conditions can significantly impact the purity profile by selectively precipitating the desired product and leaving impurities in the mother liquor.

Experimental Workflow for Optimizing Deprotection:

Caption: Workflow for optimizing the deprotection of phthaloyl amlodipine.

Issue 2: Appearance of a new, unidentified impurity peak with a similar retention time to Impurity H during formulation.

Q: During the stability testing of our Amlodipine tablets, we observed a new impurity peak eluting close to Impurity H. How can we identify this impurity and determine its source?

A: The appearance of a new impurity during formulation stability studies warrants a thorough investigation. While it could be a new degradant, it's also possible that it's a known impurity that was not adequately separated from other peaks in the original analytical method.

Troubleshooting Steps:

  • Method Specificity Verification:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Amlodipine peak and the new impurity peak. This can help determine if the peak represents a single component.

    • Forced Degradation Studies: Subject the Amlodipine API and the final formulation to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm if the new peak is a degradant and to ensure the analytical method can separate it from Amlodipine and other known impurities.

  • Impurity Identification:

    • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown impurity. Fragmentation analysis (MS/MS) can provide structural information to help in its identification.

    • Reference Standard Comparison: If a reference standard for a suspected impurity is available, co-inject it with the sample to see if the retention times match.

  • Investigation of Formulation-Related Causes:

    • Excipient Compatibility Study: Amlodipine's primary amine is susceptible to reacting with certain excipients. A common reaction is the Maillard reaction with reducing sugars like lactose, which can be accelerated by heat and moisture, leading to the formation of a glycosylamine impurity[10][11][12][13]. While structurally different from Impurity H, this new impurity could be a result of such an interaction.

    • Impact of pH: Investigate the micro-pH of the formulation. Acidic or basic excipients could be creating localized pH environments that promote the degradation of Amlodipine.

Recommended Action Plan:

  • If the new impurity is identified as a Maillard reaction product, consider replacing the reducing sugar excipient (e.g., lactose) with a non-reducing one (e.g., dibasic calcium phosphate, microcrystalline cellulose).

  • If the impurity is a different degradant, investigate the formulation process for any steps that might introduce stress (e.g., high shear mixing, excessive heat during drying).

  • Optimize the packaging to provide better protection against moisture and light if these are identified as contributing factors.

Diagram: Amlodipine-Excipient Interaction

G Amlodipine Amlodipine (Primary Amine) Maillard_Reaction Maillard Reaction Amlodipine->Maillard_Reaction Lactose Lactose (Reducing Sugar) Lactose->Maillard_Reaction Heat_Moisture Heat & Moisture Heat_Moisture->Maillard_Reaction Accelerates Impurity Glycosylamine Impurity Maillard_Reaction->Impurity

Caption: Formation of a glycosylamine impurity via the Maillard reaction.

Data Summary and Protocols

Table 1: Key Parameters for Minimizing Amlodipine Impurity H
ParameterRecommended Control StrategyRationale
Deprotection Reagent Use a sufficient molar excess of a suitable reagent (e.g., methylamine, hydrazine).To ensure the complete conversion of phthaloyl amlodipine to Amlodipine, minimizing residual starting material that could hydrolyze to Impurity H.
Reaction Temperature Maintain a consistent and optimized temperature (e.g., 20-50 °C for methylamine hydrolysis).Temperature affects reaction kinetics. Too low may lead to an incomplete reaction, while too high can promote side reactions and degradation.
Reaction Time Monitor reaction completion using in-process HPLC analysis.Ensures the reaction proceeds to completion without unnecessary exposure to harsh conditions.
pH Control Maintain a stable pH during deprotection and work-up.Prevents the partial hydrolysis of the phthalimide group, which is a direct pathway to Impurity H formation.
Formulation Excipients Avoid the use of reducing sugars (e.g., lactose) if possible.To prevent the formation of Maillard reaction products, which are also impurities of concern[10][11][12][13].
Protocol: HPLC Method for Amlodipine and Its Impurities

This protocol provides a general starting point for the analysis of Amlodipine and its impurities, including Impurity H. Method optimization and validation are essential for specific applications.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.04 M sodium dihydrogen phosphate monohydrate, pH adjusted to 4.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile or Ethanol

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the API.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 237 nm[15]

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Amlodipine Besylate reference standard in the mobile phase.

  • Impurity Standard Solution: Prepare a stock solution of Amlodipine Impurity H reference standard and other relevant impurities in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Solution: Accurately weigh and dissolve the Amlodipine API or powdered tablets in the mobile phase to achieve a known concentration.

3. System Suitability:

  • Inject the standard solution and ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and repeatability) meet the predefined acceptance criteria.

  • The resolution between Amlodipine and all specified impurities should be greater than 1.5.

4. Analysis:

  • Inject the sample solution and identify the peaks by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the peak area of the impurity in the sample chromatogram against the peak area of the corresponding impurity in the standard chromatogram.

References

Overcoming matrix effects in LC-MS analysis of amlodipine metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming matrix effects in the LC-MS analysis of amlodipine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges. Our goal is to move beyond simple protocols and explain the scientific rationale behind each troubleshooting step, empowering you to develop robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the LC-MS/MS analysis of amlodipine and its metabolites in biological matrices.

Q1: We are observing significant and inconsistent signal response for amlodipine, and even more so for its metabolites, in plasma samples. What is the likely cause?

A1: The issue you're describing is a classic presentation of the matrix effect , a major challenge in quantitative LC-MS analysis.[1][2] It refers to the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components from the sample matrix (e.g., plasma, urine).[2][3] This interference can lead to:

  • Ion Suppression: A loss of signal intensity, which is the more common effect.

  • Ion Enhancement: An increase in signal intensity.

Both phenomena compromise the accuracy, precision, and sensitivity of the assay.[1] In plasma, the primary culprits are endogenous substances like phospholipids, salts, and proteins that were not completely removed during sample preparation.[2]

The reason your amlodipine metabolites may be more affected is due to their physicochemical properties. Metabolites, such as dehydroamlodipine (DH-AML), are typically more polar than the parent drug.[4] In standard reversed-phase chromatography, these polar metabolites elute earlier, in a region where polar matrix components are also abundant, leading to more pronounced and variable ion suppression.[5]

Q2: How do we properly assess the magnitude of the matrix effect in our assay according to regulatory standards?

A2: A systematic and quantitative evaluation of the matrix effect is a critical component of bioanalytical method validation, as required by regulatory bodies like the FDA.[6][7] The most accepted approach is the post-extraction spike method .

This procedure quantitatively compares the response of an analyte in a "clean" solution (neat solvent) to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. This isolates the effect of the matrix on the MS signal from the extraction efficiency (recovery).

Authoritative Grounding: The FDA's M10 Bioanalytical Method Validation guidance mandates the evaluation of matrix effects across at least six different lots of the biological matrix to account for inter-subject variability.[6]

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank matrix from at least six different sources through your entire sample preparation procedure. Spike the analyte and IS into the final, dried-down extracts at the same low and high concentrations as Set A.

    • Set C (Spiked Matrix for Recovery - Optional but Recommended): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all samples via LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each lot using the peak areas from Set A and Set B.

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression, and MF > 1.0 indicates ion enhancement.

    • Calculate the IS-Normalized MF by dividing the analyte MF by the IS MF. This is the most critical value.

  • Acceptance Criteria: According to FDA guidance, for each matrix source, the accuracy should be within ±15% of the nominal concentration, and the overall precision (Coefficient of Variation, %CV) of the IS-Normalized MF across all sources should not be greater than 15%.[6]

Sample IDAnalyte Area (Set B)Analyte Area (Set A)Matrix Factor (Analyte)IS Area (Set B)IS Area (Set A)Matrix Factor (IS)IS-Normalized MF
Lot 185,000100,0000.8588,000100,0000.880.97
Lot 291,000100,0000.9192,000100,0000.920.99
Lot 382,000100,0000.8285,000100,0000.850.96
Lot 495,000100,0000.9598,000100,0000.980.97
Lot 588,000100,0000.8890,000100,0000.900.98
Lot 693,000100,0000.9394,000100,0000.940.99
Mean 0.98
%CV 1.4%

In this example, the %CV is well within the 15% acceptance limit, indicating that the stable isotope-labeled internal standard effectively compensates for the observed ion suppression.

Q3: What is the most effective way to reduce matrix effects at the source?

A3: The most robust strategy is to eliminate the interfering components before they enter the LC-MS system. This is achieved through rigorous and optimized sample preparation. While simple protein precipitation (PPT) is fast, it often leaves behind significant amounts of phospholipids and other interferences. For amlodipine and its metabolites, more selective techniques are highly recommended.[8]

TechniquePrincipleProsConsApplicability for Amlodipine
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective; high levels of residual phospholipids and salts remain, often leading to significant matrix effects.Not recommended for regulatory bioanalysis due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity and pH.More selective than PPT, cleaner extracts.[5]More labor-intensive, requires solvent optimization (e.g., methyl tertiary butyl ether).[9]Effective for amlodipine, but may require different solvent systems to ensure efficient extraction of polar metabolites.[5][9]
Solid-Phase Extraction (SPE) Chromatographic separation of analytes from matrix components using a solid sorbent.Most effective ; provides the cleanest extracts, high recovery, and minimal matrix effects.[8][10]Higher cost, requires method development.Gold standard for amlodipine bioanalysis, successfully used in numerous validated methods.[10][11][12]

Expertise & Experience: For amlodipine analysis, a mixed-mode cation exchange SPE cartridge is often the best choice. Amlodipine contains a basic secondary amine that will be positively charged at acidic pH, allowing it to strongly bind to the cation exchange sorbent. This enables aggressive wash steps with organic solvents to remove phospholipids and other neutral interferences, followed by elution with a basic or high-ionic-strength mobile phase.

Experimental Protocol: General Solid-Phase Extraction (SPE) Workflow

  • Conditioning: Pass methanol through the cartridge to wet the sorbent, followed by water and/or an equilibration buffer (e.g., acidic water) to prepare the sorbent for sample binding.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

  • Washing: This is the critical step for removing interferences.

    • Wash 1: Use an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.[11]

    • Wash 2: Use a moderately non-polar solvent (e.g., 20% methanol in water) to remove phospholipids and other less polar interferences without eluting the analytes.[11]

  • Elution: Elute amlodipine and its metabolites using a small volume of a strong solvent, often containing a modifier to disrupt the sorbent interaction (e.g., 0.1% formic acid in methanol or a basic methanolic solution).[5][11]

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in the initial mobile phase to ensure good peak shape.

Visualization: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Outputs start Condition (Methanol, Water) load Load (Pre-treated Plasma) start->load Prepare Sorbent wash Wash (Aqueous/Organic) load->wash Bind Analytes elute Elute (Strong Organic Solvent) wash->elute Remove Interferences waste1 Polar Interferences (Salts) wash->waste1 Washed Out waste2 Non-Polar Interferences (Phospholipids) wash->waste2 Washed Out product Clean Analyte Fraction (Amlodipine & Metabolites) elute->product Collected Troubleshooting_Matrix_Effects start Matrix Effect Observed? (Suppression/Enhancement) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., amlodipine-d4) This is the highest priority. check_is->implement_is No optimize_sp Optimize Sample Prep check_is->optimize_sp Yes end_node Re-validate Method & Confirm Matrix Effect is Mitigated implement_is->end_node sp_choice Switch to a More Selective Technique (PPT -> LLE -> SPE) optimize_sp->sp_choice optimize_lc Optimize Chromatography sp_choice->optimize_lc lc_choice Modify Gradient to Separate Analyte from Matrix Zone optimize_lc->lc_choice lc_choice->end_node

References

Technical Support Center: Method Refinement for Trace Level Detection of Amlodipine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of amlodipine impurities. As a long-acting calcium channel blocker, amlodipine's purity is critical to its safety and efficacy.[1][2] Detecting and quantifying impurities at trace levels, as mandated by regulatory bodies, presents significant analytical challenges.[3][4] Impurities can originate from the manufacturing process, storage, or degradation and must be carefully monitored.[][6]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, refine your methods, and ensure the generation of robust, reliable, and compliant data.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Chromatography & Separation Issues

Question: My amlodipine peak is tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing for amlodipine, a basic compound (pKa ≈ 8.6), is a common issue in reversed-phase HPLC.[1] It is primarily caused by secondary ionic interactions between the protonated amine group on amlodipine and deprotonated (ionized) residual silanol groups on the surface of silica-based C18 columns. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Immediate Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to raise the mobile phase pH to be at least 1.5-2 units above the pKa of the residual silanols (typically pH > 7) and close to or above the pKa of amlodipine. A higher pH neutralizes the silanol groups, minimizing the unwanted ionic interactions. A mobile phase containing a buffer like ammonium hydroxide at a pH > 9 is often effective.[1] Ensure your column is stable at high pH.[1]

  • Use of a High-Purity, End-Capped Column: Modern columns with high-purity silica and advanced end-capping are designed to have a lower concentration of accessible silanol groups. If your column is old or not specifically designed for basic compounds, switching to a more inert column can significantly improve peak shape.

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better mask the residual silanol groups and improve peak symmetry.[7]

  • Consider an Alternative Stationary Phase: If pH adjustment is not feasible, consider a column with a different stationary phase, such as one with an embedded polar group or a polymer-based column, which are less prone to strong silanol interactions.

Causality Explained: At a typical acidic or neutral mobile phase pH (e.g., pH 3-6), amlodipine is protonated (positively charged), and residual silanols on the silica packing are deprotonated (negatively charged). This leads to strong electrostatic interactions that cause peak tailing. By raising the pH, we suppress the ionization of the silanol groups, eliminating the root cause of the secondary interaction.

Question: I am observing co-elution between a known impurity (e.g., Impurity D) and an unknown peak. How can I improve the resolution?

Answer:

Achieving adequate resolution between all specified impurities and the main amlodipine peak is a critical requirement for a stability-indicating method.[1][2] Co-elution indicates insufficient selectivity in your current method.

Strategies to Improve Resolution:

  • Optimize the Organic Modifier Ratio (Isocratic) or Gradient Slope (Gradient):

    • Isocratic: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all compounds, often enhancing the separation between closely eluting peaks.

    • Gradient: Make the gradient slope shallower in the region where the critical pair elutes. A slower change in solvent strength provides more time for the column to resolve the analytes.[6]

  • Change the Organic Solvent: The selectivity of a separation can be dramatically altered by changing the organic modifier. If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture. Methanol and acetonitrile have different solvent properties (dipole moment, hydrogen bonding capability) that can change the elution order and improve resolution.

  • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of amlodipine and its impurities, which in turn affects their retention and can resolve co-eluting peaks. This is particularly effective if the co-eluting impurities have different pKa values.

  • Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 30°C) generally increases retention and can sometimes improve selectivity. Conversely, increasing the temperature can also sometimes help, so this parameter should be evaluated.

  • Select a Different Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next logical step. A column with a different selectivity, such as a phenyl-hexyl or a cyano phase, may provide the necessary resolution.

Below is a workflow diagram to guide your troubleshooting process for chromatographic issues.

G cluster_0 Troubleshooting Workflow for Poor Chromatography cluster_1 Optimization Strategies start Problem Observed (e.g., Tailing, Co-elution) check_system Verify System Suitability (Pressure, Leaks, Standard Injection) start->check_system check_mobile_phase Evaluate Mobile Phase (pH, Composition, Age) check_system->check_mobile_phase System OK check_column Assess Column Performance (Age, Guard Column, Backflush) check_mobile_phase->check_column Mobile Phase OK optimize_method Systematic Method Optimization check_column->optimize_method Column OK opt_gradient Adjust Gradient / % Organic optimize_method->opt_gradient resolution_ok Problem Resolved opt_solvent Change Organic Solvent (ACN <-> MeOH) opt_gradient->opt_solvent opt_ph Modify pH opt_solvent->opt_ph opt_temp Alter Temperature opt_ph->opt_temp opt_column Change Column Chemistry opt_temp->opt_column opt_column->resolution_ok Selectivity Achieved G cluster_0 ICH Impurity Qualification Workflow detect Impurity Detected in Stability/Batch Analysis compare_report Compare to Reporting Threshold (e.g., 0.05%) detect->compare_report report Report Impurity compare_report->report > Threshold ignore Below Reporting Threshold compare_report->ignore < Threshold compare_identify Compare to Identification Threshold (e.g., 0.10%) report->compare_identify identify Identify Structure (e.g., using LC-MS/MS, NMR) compare_identify->identify > Threshold end_node Impurity Controlled in Specification compare_identify->end_node < Threshold compare_qualify Compare to Qualification Threshold (e.g., 0.15%) identify->compare_qualify qualify Qualify Impurity (Toxicology Studies) compare_qualify->qualify > Threshold compare_qualify->end_node < Threshold qualify->end_node

References

Technical Support Center: Navigating Co-Elution Challenges in the Chromatographic Analysis of Amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet complex issue of co-elution in the chromatographic analysis of amlodipine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the quantification and purification of amlodipine. Here, we will delve into the root causes of co-elution and provide practical, field-proven troubleshooting strategies and frequently asked questions (FAQs) to help you achieve robust and reliable separations.

Understanding the Challenge: Why Does Amlodipine Co-elution Occur?

Amlodipine, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] Its analysis is a routine yet critical task in pharmaceutical quality control, bioanalytical studies, and formulation development. However, its basic nature (pKa ≈ 8.6) and its frequent co-formulation with other cardiovascular drugs present unique chromatographic challenges.[2]

Co-elution, the overlapping of two or more peaks in a chromatogram, can lead to inaccurate quantification, compromised peak purity, and difficulties in method validation.[3] For amlodipine, co-elution issues often arise from:

  • Structurally Similar Impurities and Degradation Products: Forced degradation studies reveal that amlodipine can degrade under stress conditions like acid, base hydrolysis, and oxidation, forming products that may have similar retention times.[2][4]

  • Co-formulated Active Pharmaceutical Ingredients (APIs): Amlodipine is frequently combined with other drugs such as valsartan, atorvastatin, and perindopril.[5][6][7] These compounds and their respective impurities can interfere with the amlodipine peak.

  • Matrix Effects in Biological Samples: When analyzing amlodipine in plasma or other biological fluids, endogenous components can co-elute and cause ion suppression or enhancement in mass spectrometry, or direct interference in UV detection.[6]

  • Excipients in Pharmaceutical Formulations: While often considered benign, some excipients or their degradation products can potentially interfere with the analysis.[1]

This guide will provide a systematic approach to diagnosing and resolving these co-elution problems.

Troubleshooting Guides: A Practical Approach to Resolving Amlodipine Co-elution

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your laboratory.

Q1: I'm observing a shoulder on my amlodipine peak in a new combination drug product. How do I identify the co-eluting compound?

A1: A shoulder on your main peak is a classic sign of co-elution.[3] The first step is to systematically identify the source of the interference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying a co-eluting peak.

Step-by-Step Protocol:

  • Inject Individual Standards: Prepare and inject individual solutions of amlodipine, the other active pharmaceutical ingredient(s) (e.g., valsartan, atorvastatin), and a placebo (a mixture of all excipients without the APIs).

  • Compare Chromatograms: Carefully compare the retention times of the peaks in the individual chromatograms with the chromatogram of the combination product. This will help you determine if the co-eluting peak is the other API, an excipient, or an unknown compound.

  • Consider Degradation: If the interference is not from the other API or the placebo, it could be a degradation product.[2] Review the stability data of both APIs. It may be necessary to perform forced degradation studies to generate potential degradation products and check for co-elution.[4][8]

Q2: My amlodipine peak is co-eluting with valsartan. How can I improve the separation?

A2: Co-elution of amlodipine and valsartan is a known challenge.[5] Optimizing the chromatographic selectivity is key to achieving baseline resolution.

Strategies for Improving Resolution:

ParameterRecommended ActionRationale
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. A pH around 3.0-4.0 is often a good starting point.[5][9]Amlodipine is a basic compound, and its retention is highly sensitive to pH. Adjusting the pH alters the ionization state of amlodipine and any ionizable co-eluents, thereby changing their interaction with the stationary phase and improving selectivity.[2]
Organic Modifier Switch from acetonitrile to methanol, or use a ternary mixture (e.g., acetonitrile/methanol/buffer).[1][5]Different organic solvents provide different selectivities due to their unique interactions with the analyte and stationary phase. This can significantly alter the elution order and improve resolution.[10]
Stationary Phase If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl or biphenyl column instead of a standard C18).[3][11]Alternative stationary phases offer different retention mechanisms (e.g., pi-pi interactions), which can dramatically change the selectivity between amlodipine and co-eluting compounds.[12]
Temperature Increase the column temperature in small increments (e.g., 5°C).Elevating the temperature can improve peak efficiency and may also alter selectivity, sometimes leading to better separation.[12]

Experimental Protocol: Method Development for Amlodipine and Valsartan Separation

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.01 M Phosphate buffer, pH 3.6

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B to 60% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm[5]

    • Temperature: Ambient

  • Optimization:

    • pH Adjustment: Prepare mobile phases with buffer pH adjusted to 3.0, 3.5, and 4.0. Evaluate the resolution between amlodipine and valsartan at each pH.

    • Organic Modifier: If resolution is still not optimal, replace acetonitrile with methanol and repeat the gradient. Also, try ternary mixtures such as phosphate buffer:acetonitrile:methanol (46:44:10 v/v/v).[5]

    • Column Screening: If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl).

Q3: I am developing a bioanalytical method and see significant matrix effects and co-elution with endogenous plasma components. What should I do?

A3: Matrix effects are a major hurdle in bioanalysis.[6] The goal is to selectively extract amlodipine from the biological matrix while minimizing interferences.

Troubleshooting Matrix Effects:

Caption: Workflow for mitigating matrix effects in bioanalytical methods.

Sample Preparation Techniques:

TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Can result in "dirty" extracts with significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.Can be labor-intensive and may have lower recovery.
Solid-Phase Extraction (SPE) Offers the cleanest extracts and highest selectivity.[14]More expensive and requires method development.

Step-by-Step Protocol: Solid-Phase Extraction for Amlodipine from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute amlodipine with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

If co-elution persists even after optimizing sample preparation, further chromatographic refinement is necessary. Using a UPLC system with a sub-2 µm particle size column can provide significantly higher peak capacities and better resolution.[15]

Frequently Asked Questions (FAQs)

Q4: Can forced degradation studies help in predicting and resolving co-elution issues?

A4: Absolutely. Forced degradation studies are a proactive way to identify potential co-eluting impurities.[4] By subjecting amlodipine to stress conditions (acid, base, oxidation, heat, light), you can generate its degradation products.[2] Analyzing these stressed samples helps in developing a stability-indicating method where all degradation products are well-resolved from the parent peak and from each other.

Q5: My method shows good separation, but the peak shape for amlodipine is poor (tailing). Can this be related to co-elution?

A5: While poor peak shape is often due to secondary interactions with the column, it can sometimes mask a closely eluting impurity.[16] A tailing peak might actually be two unresolved peaks. To troubleshoot, first address the common causes of peak tailing for basic compounds like amlodipine:

  • Increase Mobile Phase pH: A higher pH (e.g., using 0.4% ammonium hydroxide) can reduce the interaction of the basic amlodipine with acidic silanols on the column surface.[2]

  • Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, leading to improved peak shape.[16]

  • Add a Competing Base: Adding a small amount of a competing base like triethylamine to the mobile phase can also improve peak symmetry.[1]

If improving the peak shape reveals a hidden shoulder or a split peak, you are indeed dealing with a co-elution problem and should proceed with the optimization strategies described earlier.

Q6: I am analyzing a fixed-dose combination of amlodipine and atorvastatin. What is a good starting point for method development?

A6: For an amlodipine and atorvastatin combination, a reversed-phase HPLC method is the standard approach.[6]

Recommended Starting Conditions:

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Dibasic phosphate buffer (pH 3.0)[6]
Mobile Phase B Acetonitrile
Gradient 55:45 (A:B) isocratic, or a shallow gradient
Flow Rate 1.0 mL/min
Detection UV at 240 nm[6]
Temperature 30°C

This method should provide a good initial separation, which can then be fine-tuned to achieve optimal resolution and run time. Be aware that atorvastatin has its own set of metabolites that could potentially interfere.[17]

By systematically applying the principles of chromatography and following the structured troubleshooting workflows outlined in this guide, you can effectively address co-elution issues in the analysis of amlodipine, leading to the development of robust, reliable, and accurate analytical methods.

References

Enhancing the resolution between amlodipine and N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Structural Similarity of Amlodipine and N-(2-((Methylamino)carbonyl)benzoyl) amlodipine

Amlodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] this compound is a related impurity that can arise during synthesis or degradation. The primary difficulty in achieving baseline separation between these two compounds lies in their significant structural similarity. The core dihydropyridine structure and many of the functional groups are identical, leading to comparable physicochemical properties and, consequently, similar retention behaviors under typical reversed-phase high-performance liquid chromatography (HPLC) conditions.

The key structural difference is the modification on the primary amine of the 2-(2-aminoethoxy)methyl side chain of amlodipine. In the impurity, this amine has reacted to form an N-benzoyl derivative. While this adds some bulk and changes the polarity, the overall molecule retains many of the same characteristics as amlodipine, making their separation a common analytical hurdle.

Troubleshooting Guide: Enhancing Resolution

This section provides a systematic approach to troubleshooting and improving the resolution between amlodipine and this compound.

Issue 1: Poor Resolution or Co-elution of Peaks

Q: My amlodipine and this compound peaks are co-eluting or have a resolution of less than 1.5. How can I improve their separation?

A: Addressing poor resolution requires a systematic evaluation of your chromatographic parameters. The mobile phase, particularly its pH, and the stationary phase chemistry are the most critical factors.

Step-by-Step Protocol:

  • Mobile Phase pH Optimization:

    • Rationale: Amlodipine is a basic compound with a pKa of approximately 8.6. The ionization state of amlodipine, and likely the impurity, will significantly change with the mobile phase pH, directly impacting retention and selectivity.

    • Procedure:

      • Prepare a series of mobile phase buffers with pH values ranging from acidic to basic (e.g., pH 3.0, 5.0, 7.0, and 9.0). Phosphate and acetate buffers are common choices for acidic to neutral pH, while ammonium bicarbonate or ammonium hydroxide can be used for basic conditions.

      • Begin with your current organic modifier (e.g., acetonitrile or methanol) and gradient profile.

      • Inject a sample containing both amlodipine and the impurity at each pH condition and observe the changes in retention time and resolution.

      • Fine-tune the pH around the condition that shows the most promising separation. Even small adjustments of 0.2 pH units can have a significant impact.

  • Organic Modifier Selection:

    • Rationale: Acetonitrile and methanol have different solvent strengths and can offer different selectivities.

    • Procedure:

      • If you are using acetonitrile, prepare a mobile phase with methanol at the same percentage and vice versa.

      • Evaluate the resolution. Sometimes, a mixture of both organic modifiers can provide a unique selectivity.

  • Gradient Optimization:

    • Rationale: A shallower gradient can increase the separation window between closely eluting peaks.

    • Procedure:

      • Decrease the rate of change of the organic modifier concentration in your gradient. For example, if your gradient ramps from 30% to 70% organic in 10 minutes, try extending that ramp to 15 or 20 minutes.

      • This allows more time for the differential partitioning of the analytes between the mobile and stationary phases.

  • Flow Rate Reduction:

    • Rationale: Lowering the flow rate can increase the efficiency of the separation by allowing more time for mass transfer.

    • Procedure:

      • Reduce the flow rate of your mobile phase (e.g., from 1.0 mL/min to 0.8 mL/min).

      • Be aware that this will increase your run time.

Issue 2: Peak Tailing of Amlodipine

Q: The amlodipine peak is tailing, which is affecting the accurate integration and resolution from the nearby impurity peak. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like amlodipine on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase. Operating at an appropriate pH and using a suitable column are key to mitigating this issue.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: At acidic pH (e.g., below 4), the silanol groups are protonated and less likely to interact with the protonated basic analyte. At a high pH (e.g., above 8), the analyte is in its neutral form, reducing ionic interactions.

    • Procedure:

      • Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an acid like phosphoric acid or formic acid.

      • Alternatively, if your column is stable at high pH, try a mobile phase with a pH of 9 or higher using a buffer like ammonium bicarbonate. Many modern HPLC columns are designed to be stable at higher pH ranges.[2]

  • Use of Mobile Phase Additives:

    • Rationale: Small amounts of additives can compete with the analyte for interaction with active sites on the stationary phase.

    • Procedure:

      • Add a small concentration of an amine modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1%). TEA will preferentially interact with the silanol groups, masking them from the amlodipine molecule.

  • Column Selection:

    • Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping are less prone to silanol interactions.

    • Procedure:

      • Switch to a column specifically designed for the analysis of basic compounds. These often have proprietary surface modifications to shield silanol groups.

      • Consider a column with a different particle morphology, such as a core-shell column, which can provide higher efficiency and better peak shapes.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating amlodipine and this compound?

A1: While a standard C18 column is a good starting point, achieving optimal resolution for these structurally similar compounds may require exploring alternative stationary phase chemistries. Consider the following:

  • Phenyl-Hexyl Columns: These columns offer pi-pi interactions in addition to hydrophobic interactions. The aromatic ring in the phenyl-hexyl stationary phase can interact differently with the aromatic rings in amlodipine and the impurity, potentially leading to enhanced selectivity.

  • Cyano (CN) Columns: Cyano columns provide different selectivity based on dipole-dipole interactions.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield silanol groups and provide alternative selectivity for basic compounds.

Q2: Can I use UPLC to improve the separation?

A2: Yes, Ultra-Performance Liquid Chromatography (UPLC) can significantly enhance resolution. The use of sub-2 µm particles in UPLC columns leads to much higher chromatographic efficiency, resulting in sharper and narrower peaks.[3] This increased efficiency can often resolve compounds that are co-eluting in a standard HPLC method. When transferring a method from HPLC to UPLC, it is important to adjust the gradient and flow rate to scale appropriately for the smaller column dimensions.

Q3: What detection wavelength should I use?

A3: Amlodipine has a UV maximum at approximately 237 nm. This is a commonly used wavelength for the analysis of amlodipine and its impurities.[2] It is advisable to run a UV scan of both amlodipine and the impurity to confirm their absorbance maxima and choose a wavelength that provides a good response for both compounds.

Q4: How can I confirm the identity of the impurity peak?

A4: The most definitive way to confirm the identity of the impurity peak is by using mass spectrometry (MS). An LC-MS system will provide the mass-to-charge ratio (m/z) of the eluting peak, which can be used to confirm its molecular weight. For this compound, the expected molecular weight is approximately 570.03 g/mol .[4] Further fragmentation in an MS/MS experiment can provide structural information to confirm the identity.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Method Development

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good solvating properties.
Gradient 5% to 95% B in 20 minutesA good starting gradient to screen for elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Detection 237 nmCorresponds to the UV maximum of amlodipine.
Injection Vol. 10 µLStandard injection volume.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Poor Resolution Inadequate selectivityOptimize mobile phase pH, change organic modifier, use a shallower gradient.
Low efficiencyReduce flow rate, switch to a UPLC system or a column with smaller particles.
Peak Tailing Secondary silanol interactionsLower mobile phase pH, use a high pH stable column, add a mobile phase modifier (e.g., TEA).
Inconsistent Retention Times Poor column equilibrationEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile phase preparationEnsure accurate and consistent preparation of mobile phase buffers.

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Resolution Observed (Rs < 1.5) CheckpH Is Mobile Phase pH Optimized? Start->CheckpH OptimizepH Systematically Vary pH (e.g., 3.0, 5.0, 7.0, 9.0) CheckpH->OptimizepH No CheckOrganic Is Organic Modifier Optimal? CheckpH->CheckOrganic Yes OptimizepH->CheckOrganic SwitchOrganic Switch Between ACN and MeOH or Use a Mixture CheckOrganic->SwitchOrganic No CheckGradient Is the Gradient Too Steep? CheckOrganic->CheckGradient Yes SwitchOrganic->CheckGradient ShallowGradient Decrease Gradient Slope (Increase Run Time) CheckGradient->ShallowGradient Yes ConsiderColumn Consider Alternative Stationary Phase CheckGradient->ConsiderColumn No ShallowGradient->ConsiderColumn End Resolution Achieved (Rs >= 1.5) ConsiderColumn->End

References

Validation & Comparative

Comparative analysis of different analytical methods for amlodipine impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is no exception.[1][2] The synthesis of amlodipine and its subsequent storage can lead to the formation of various impurities, including process-related impurities and degradation products.[3][] Rigorous analytical monitoring of these impurities is a critical regulatory requirement to guarantee the quality of the final drug product.[2][5]

This guide provides a comparative analysis of different analytical methodologies for the determination of amlodipine impurities, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), evaluating their respective strengths and limitations in the context of amlodipine impurity profiling.

The Importance of Impurity Profiling

The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances and products.[2] Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][6] Understanding the degradation pathways of amlodipine is crucial for developing stability-indicating analytical methods capable of separating and quantifying these impurities.[1]

Key Amlodipine Impurities

Several process-related and degradation impurities of amlodipine have been identified and are specified in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[][7][8] These include, but are not limited to, Impurity A, B, D, E, F, and G.[][9] The structures of these impurities have been elucidated using techniques like NMR, IR, and Mass Spectrometry.[10]

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of amlodipine and its impurities due to its robustness, reproducibility, and versatility.[3][11]

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (typically a packed column) and a liquid mobile phase. For amlodipine impurity analysis, C18 columns are commonly used as the stationary phase.[3][12]

Causality in Method Development: The choice of mobile phase composition, pH, column temperature, and detector wavelength is critical for achieving optimal separation.[3][12] For instance, a phosphate buffer is often used to control the pH of the mobile phase, ensuring consistent ionization of amlodipine and its impurities, which is crucial for reproducible retention times.[3] Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to resolve complex mixtures of impurities with varying polarities within a reasonable timeframe.[3][12]

Experimental Protocol: A Typical Stability-Indicating HPLC Method

Caption: A typical workflow for HPLC analysis of amlodipine impurities.

Detailed Steps:

  • Mobile Phase Preparation: Prepare a phosphate buffer with triethylamine and adjust the pH to 2.8. The mobile phase typically consists of this buffer, methanol, and acetonitrile.[3][12]

  • Standard Solution Preparation: Accurately weigh and dissolve USP Amlodipine Besylate RS and known impurity standards in the diluent to prepare a stock solution. Further dilute to the desired concentration.[3]

  • Sample Solution Preparation: Weigh and finely powder a number of amlodipine tablets. Transfer a portion of the powder equivalent to a specific amount of amlodipine into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Centrifuge and filter the solution.[3]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3, 150 x 4.6 mm, 3 µm particle size.[12]

    • Column Temperature: 35°C.[3][12]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: PDA detector, monitoring at 340 nm for most impurities and 270 nm for Impurity-D.[3][12]

    • Injection Volume: 100 µL.[3][12]

    • Gradient Program: A linear gradient is typically used to achieve separation.[3][12]

  • System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. Check parameters like resolution, tailing factor, and theoretical plates.[13]

  • Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Advancement

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.[9][14]

Advantages over HPLC:

  • Speed: UPLC methods can reduce run times from over 60 minutes in HPLC to around 11 minutes, significantly increasing sample throughput.[9][14]

  • Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.[9]

  • Sensitivity: The sharper peaks result in higher peak heights, leading to lower limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: A Rapid UPLC Method

Caption: Comparison of HPLC and UPLC performance characteristics.

A UPLC method for the simultaneous determination of impurities in a combination tablet containing amlodipine, valsartan, and hydrochlorothiazide utilized a Zorbax Eclipse C8 RRHD (100mm x 3.0mm, 1.8µm) column with a gradient elution of phosphate buffer and acetonitrile, achieving a run time of 11 minutes.[9]

High-Performance Thin-Layer Chromatography (HPTLC): A Cost-Effective Screening Tool

HPTLC is a planar chromatographic technique that offers a high sample throughput and is a cost-effective alternative to HPLC for certain applications.

Principle of Operation: In HPTLC, a sample is applied as a band onto a thin layer of adsorbent (the stationary phase), and the plate is developed in a chamber with a solvent system (the mobile phase). The components of the sample migrate at different rates, leading to their separation.

Application to Amlodipine: HPTLC methods have been developed for the simultaneous determination of amlodipine and other drugs in combination formulations.[15][16][17] For instance, a method using a mobile phase of toluene:ethyl acetate:methanol:triethylamine (4:1:1:0.4 v/v/v) on silica gel 60F-254 plates has been validated for the simultaneous determination of amlodipine besylate and metoprolol succinate.[15]

Advantages:

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

  • Cost-Effective: Lower solvent consumption compared to HPLC.

  • Flexibility: Different detection methods can be used after separation.

Limitations:

  • Lower Resolution: Generally provides lower resolution compared to HPLC and UPLC.

  • Lower Sensitivity: May not be suitable for the detection of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Structural Elucidation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful hyphenated technique is indispensable for the identification and structural characterization of unknown impurities and degradation products.[2][10][18][19]

Principle of Operation: After separation by LC, the eluent is introduced into the mass spectrometer, where the molecules are ionized, and their mass-to-charge ratio (m/z) is determined. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing valuable structural information.[2][19]

Application to Amlodipine: LC-MS has been instrumental in identifying and characterizing numerous amlodipine degradation products formed under various stress conditions.[2][6][10][19][20] For example, LC-MS/MS studies have been used to propose fragmentation pathways for amlodipine and its degradation products, enabling their structural elucidation.[19][20] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of unknown impurities.[18]

Comparative Analysis of Analytical Methods

FeatureHPLCUPLCHPTLCLC-MS
Primary Use Routine QC, stability studiesHigh-throughput screening, routine QCScreening, semi-quantitative analysisImpurity identification, structural elucidation
Resolution GoodExcellentModerateDependent on LC front-end
Sensitivity GoodExcellentModerateExcellent
Analysis Time Moderate to LongFastFast (for multiple samples)Moderate to Long
Cost ModerateHighLowHigh
Quantification ExcellentExcellentGoodGood
Identification Tentative (based on RRT)Tentative (based on RRT)Tentative (based on Rf)Definitive (based on m/z and fragmentation)

Conclusion and Future Perspectives

The choice of an analytical method for amlodipine impurity profiling depends on the specific requirements of the analysis. HPLC remains the gold standard for routine quality control due to its robustness and well-established protocols. UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments. HPTLC serves as a valuable, cost-effective screening tool. For the definitive identification and structural characterization of unknown impurities, LC-MS is the unparalleled technique.

As regulatory expectations for impurity control become more stringent, the trend is moving towards more sensitive and specific methods. The development of "green" analytical methods, which aim to reduce the environmental impact of chemical analysis by minimizing solvent consumption and waste generation, is also gaining traction.[7][21][22][23] Future advancements will likely focus on the integration of these advanced techniques and the development of even more efficient and environmentally friendly analytical solutions for ensuring the quality and safety of amlodipine and other pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of UPLC and HPLC Methods for the Analysis of Amlodipine Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the accurate and efficient monitoring of impurities is paramount to ensuring drug safety and efficacy. Amlodipine, a widely prescribed calcium channel blocker, is no exception. Among its potential impurities, Amlodipine Impurity H requires careful control. As analytical technology evolves, many laboratories are transitioning from traditional High-Performance Liquid Chromatography (HPLC) to the more rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC). This guide provides an in-depth, experience-driven comparison and a detailed protocol for the cross-validation of HPLC and UPLC methods for the determination of Amlodipine Impurity H, ensuring data integrity and regulatory compliance throughout the method lifecycle.

Introduction: The Rationale for Method Migration and Cross-Validation

Amlodipine is a cornerstone in the management of hypertension and angina pectoris.[1] During its synthesis and storage, various related substances, including Impurity H (2-[[2-[(2-Carboxybenzoyl)amino]ethoxy]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester), can form.[2][][4][5][6] Regulatory bodies mandate strict control over such impurities.

For decades, HPLC has been the workhorse for pharmaceutical analysis. However, the advent of UPLC, which utilizes sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and solvent consumption.[7] Migrating an established HPLC method to a UPLC platform can drastically improve laboratory throughput and reduce operational costs.

However, this transition is not a simple "plug-and-play" process. A rigorous cross-validation study is essential to demonstrate that the new UPLC method is equivalent to, or better than, the existing HPLC method. This process is a critical component of analytical method lifecycle management and is guided by principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][8][9][10][11][12][13][14]

This guide will walk you through the practical steps and underlying scientific principles of performing a cross-validation study for Amlodipine Impurity H, from method replication to data interpretation.

The Analytical Methods: HPLC and UPLC

The foundation of a successful cross-validation is a well-characterized reference (HPLC) method and a robust new (UPLC) method.

Reference HPLC Method for Amlodipine Impurity H

This method is based on established principles for the separation of Amlodipine and its related substances.[15]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: Methanol: Acetonitrile: Triethylamine solution (35:25:40, v/v/v)

  • Mobile Phase B: Methanol

  • Gradient Elution: A linear gradient is employed to ensure separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 237 nm

  • Injection Volume: 15 µL

Proposed UPLC Method for Amlodipine Impurity H

This method is designed to be a rapid and sensitive alternative to the HPLC method, leveraging the advantages of UPLC technology.[16]

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and PDA detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 mm x 75 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM Phosphate buffer pH 3.0 and Acetonitrile (95:5, v/v)

  • Mobile Phase B: 10 mM Phosphate buffer pH 3.0 and Acetonitrile (10:90, v/v)

  • Gradient Elution: A rapid gradient optimized for the separation of Amlodipine and its impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 237 nm

  • Injection Volume: 3 µL

The Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation protocol should be a pre-approved document that outlines the experiments, parameters, and acceptance criteria. This ensures a systematic and compliant approach.

Cross-Validation Parameters and Acceptance Criteria

The selection of validation parameters is guided by the ICH Q2(R2) guidelines.[8][9][11] For an impurity method transfer, the following are critical:

Parameter Description Acceptance Criteria Reference
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, and other impurities at the retention time of Impurity H. Peak purity of Impurity H should pass.[17]
System Suitability Ensures the chromatographic system is performing adequately.Tailing factor for Impurity H ≤ 2.0. Resolution between Impurity H and adjacent peaks ≥ 2.0. %RSD of peak areas for replicate injections ≤ 5.0%.[9]
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval of time.%RSD of the results from both methods should be comparable and within pre-defined limits (e.g., ≤ 10%).[12]
Intermediate Precision Expresses within-laboratory variations: different days, different analysts, different equipment.Comparison of results between the two methods should show no significant difference.[12]
Accuracy (as Recovery) The closeness of the test results obtained by the method to the true value.Recovery of spiked Impurity H at different concentration levels should be within 80-120%.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The LOQ of the UPLC method should be comparable to or better than the HPLC method. Signal-to-noise ratio ≥ 10.[8]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[17]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should be met under varied conditions (e.g., ±0.2 pH, ±2°C, ±5% organic in mobile phase).[8]
Solution Stability Stability of the sample and standard solutions over a defined period.No significant degradation of Impurity H observed over the testing period (e.g., < 2% change).[17]
Experimental Workflow

The following workflow provides a structured approach to the cross-validation study.

G cluster_0 Phase 1: Preparation & System Suitability cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Validation Parameter Assessment cluster_3 Phase 4: Data Evaluation & Reporting P1 Prepare Standards & Samples P2 HPLC System Suitability P1->P2 P3 UPLC System Suitability P1->P3 C1 Analyze Identical Samples on Both Systems P2->C1 P3->C1 C2 Compare Retention Times & Resolution C1->C2 C3 Compare Peak Areas & Calculated Impurity Levels C1->C3 V1 Specificity & Peak Purity C2->V1 C3->V1 V2 Precision (Repeatability & Intermediate) V1->V2 V3 Accuracy (Spiked Recovery) V2->V3 V4 LOQ & Linearity V3->V4 V5 Robustness V4->V5 D1 Statistical Analysis of Results V5->D1 D2 Compare Data Against Acceptance Criteria D1->D2 D3 Prepare Cross-Validation Report D2->D3

Cross-validation workflow from HPLC to UPLC.

Comparative Data Analysis

The following tables present hypothetical but scientifically plausible data that would be generated during a cross-validation study.

Table 1: System Suitability Comparison
Parameter HPLC Method UPLC Method Acceptance Criteria
Retention Time (min) 12.53.8For information
Resolution 2.83.5≥ 2.0
Tailing Factor 1.21.1≤ 2.0
%RSD (n=6) 1.5%0.8%≤ 5.0%

The UPLC method demonstrates a significantly shorter retention time while maintaining and even improving upon the system suitability parameters.

Table 2: Precision and Accuracy Comparison
Parameter HPLC Method UPLC Method Acceptance Criteria
Repeatability (%RSD, n=6) 2.5%1.8%Comparable %RSD
Intermediate Precision (%RSD, n=12) 3.2%2.5%Comparable %RSD
Accuracy (% Recovery) 95.8% - 103.2%98.5% - 101.7%80% - 120%

Both methods demonstrate acceptable precision and accuracy, with the UPLC method showing slightly better performance.

Table 3: Sensitivity and Linearity Comparison
Parameter HPLC Method UPLC Method Acceptance Criteria
LOQ (µg/mL) 0.100.05UPLC ≤ HPLC
Linearity (r²) 0.99920.9998≥ 0.99

The UPLC method exhibits superior sensitivity with a lower LOQ and excellent linearity.

Logical Comparison of HPLC and UPLC Characteristics

The decision to migrate from HPLC to UPLC is driven by a number of key differences in the technologies.

G cluster_0 HPLC cluster_1 UPLC H1 Larger Particle Size (3-5 µm) U1 Smaller Particle Size (<2 µm) H1->U1 leads to H2 Longer Columns (150-250 mm) U2 Shorter Columns (50-100 mm) H2->U2 allows for H3 Lower Backpressure U3 Higher Backpressure H3->U3 contrast with H4 Longer Run Times U4 Shorter Run Times H4->U4 improves upon H5 Higher Solvent Consumption U5 Lower Solvent Consumption H5->U5 reduces U1->U4 enables U2->U4 contributes to U4->U5 results in

References

A Comparative Toxicological Assessment of Amlodipine and Its Process-Related Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of the widely prescribed calcium channel blocker, amlodipine, and its associated impurities. As drug safety and quality are paramount in pharmaceutical development, understanding the potential risks posed by impurities is a critical aspect of regulatory compliance and patient well-being. This document synthesizes available data to offer a comparative perspective on the toxicity of amlodipine and its degradation products, providing valuable insights for researchers, scientists, and drug development professionals.

The presence of impurities in active pharmaceutical ingredients (APIs) is inevitable and can arise from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with excipients.[1][] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B, Q3C, and Q3D) to control the levels of these impurities, underscoring their potential to impact the safety and efficacy of the final drug product.

Amlodipine, a dihydropyridine calcium antagonist, is a cornerstone in the management of hypertension and angina.[3][4] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure.[5] However, amlodipine is susceptible to degradation, particularly through oxidation and photolysis, leading to the formation of various impurities.[] This guide will focus on the known and potential toxicity of these impurities in comparison to the parent drug.

Known and Potential Toxicities of Amlodipine and Its Impurities

While amlodipine is generally well-tolerated, overdose can lead to significant toxicity, characterized by profound hypotension, bradycardia, and in severe cases, non-cardiogenic pulmonary edema.[6][7] The primary toxic effects are an exaggeration of its therapeutic actions. In contrast, the impurities of amlodipine can present different and potentially more severe toxicological profiles.

A key degradation product of amlodipine is its pyridine derivative, often referred to as Impurity D in the European Pharmacopoeia.[8][9] This impurity is formed through the oxidation of the dihydropyridine ring to a pyridine ring, a common degradation pathway for dihydropyridine-based drugs.[][10] While this transformation leads to a loss of the desired pharmacological activity, it introduces significant toxicological concerns.[10] Safety data for Amlodipine EP Impurity D indicates that it is toxic if swallowed, can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[11][12] Furthermore, there are concerns that this pyridine derivative could be a potential carcinogen.[10]

Beyond Impurity D, other process-related impurities and starting materials can pose a genotoxic risk. These are substances that can damage DNA and potentially lead to cancer. For amlodipine, potential genotoxic impurities (PGIs) include:

  • Methylbenzene sulphonate (MBS) and Ethylbenzene sulphonate (EBS): These are potential byproducts from the synthesis process and are considered to be potential genotoxic agents.[1][13]

  • Beta-aminocrotonic acid methyl ester: A starting material used in the synthesis of amlodipine that has a warning structure for potential genotoxicity.

The control of such genotoxic impurities is a major focus of regulatory agencies, with strict limits on their acceptable daily intake.[13]

Comparative Toxicity Summary
Compound Type Primary Toxicological Concerns Supporting Evidence
Amlodipine Parent DrugCardiovascular toxicity (in overdose): Hypotension, Bradycardia, Pulmonary EdemaClinical case reports of overdose.[6][7]
Impurity D (Pyridine Derivative) Degradation ProductHigh acute toxicity (oral), Corrosivity (skin/eye), Potential Genotoxicity, Potential CarcinogenicitySafety Data Sheets[11][12], Scientific Literature[10]
Methylbenzene sulphonate (MBS) Process-Related ImpurityPotential GenotoxicityRegulatory guidance on genotoxic impurities.[1][13]
Ethylbenzene sulphonate (EBS) Process-Related ImpurityPotential GenotoxicityRegulatory guidance on genotoxic impurities.[1][13]
Beta-aminocrotonic acid methyl ester Starting MaterialPotential GenotoxicityIdentified as a potential genotoxic impurity with a warning structure.

Experimental Protocols for Comparative Toxicity Assessment

To definitively assess the comparative toxicity of amlodipine and its impurities, a tiered testing strategy is recommended, progressing from in vitro to in vivo models as necessary, in line with ICH guidelines.

Workflow for Comparative Toxicity Evaluation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies (if warranted by in vitro results) cluster_2 Phase 3: Data Analysis & Risk Assessment a Cytotoxicity Assays (e.g., MTT, LDH) b Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus) a->b c Cardiotoxicity Assays (e.g., hERG, Cardiomyocyte Beating Assay) b->c d Acute Oral Toxicity (e.g., OECD 423) c->d Positive Findings Trigger In Vivo Testing e Repeat-Dose Toxicity (e.g., OECD 407) d->e f Genotoxicity (e.g., in vivo Micronucleus Assay) e->f g Determine IC50 / LD50 Values f->g h Compare Potency to Amlodipine g->h i Establish Permitted Daily Exposure (PDE) h->i

Caption: A tiered approach to the comparative toxicological evaluation of amlodipine and its impurities.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on the cytotoxic effects of amlodipine on vascular smooth muscle cells.

  • Objective: To determine the concentration at which amlodipine and its impurities cause a 50% reduction in cell viability (IC50).

  • Cell Line: Human Vascular Smooth Muscle Cells (VSMCs) or a relevant immortalized cell line (e.g., HEK293).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of amlodipine and each impurity in cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

2. In Vitro Cardiotoxicity: hERG Inhibition Assay

  • Objective: To assess the potential of amlodipine and its impurities to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

  • Methodology: This is a specialized assay typically performed using automated patch-clamp systems.

    • Utilize a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Apply a voltage clamp protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of the test compounds.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Calculate the IC50 value for hERG channel inhibition.

Discussion and Mechanistic Insights

The available data strongly suggest that the impurities of amlodipine, particularly the pyridine degradation product (Impurity D), may possess a significantly higher toxicity profile than the parent drug. While amlodipine's toxicity is primarily an extension of its pharmacology, the toxicity of Impurity D appears to be related to its inherent chemical reactivity, as indicated by the warnings of corrosivity and potential genotoxicity.[11][12]

The aromatization of the dihydropyridine ring to a pyridine ring in Impurity D is a critical chemical transformation. This change in structure not only abolishes the calcium channel blocking activity but also likely alters the molecule's interaction with biological targets, potentially leading to off-target toxicity. The suspicion of genotoxicity warrants further investigation using a battery of genotoxicity assays, as outlined in the experimental protocols.

For the other potential genotoxic impurities, their risk is derived from their chemical class. Sulphonate esters, for instance, are known to be alkylating agents and are often mutagenic. Their presence, even at trace levels, is a significant concern, necessitating highly sensitive analytical methods for their detection and quantification.[1][13]

Conclusion

The comparative toxicological assessment of amlodipine and its impurities highlights the critical importance of robust analytical and toxicological programs in drug development. While amlodipine itself has a well-defined safety profile, its degradation and process-related impurities, such as the pyridine derivative (Impurity D) and potential genotoxic impurities, present a greater toxicological risk. The guidance and experimental protocols provided in this document offer a framework for researchers to systematically evaluate and compare the toxicity of amlodipine and its impurities, ultimately contributing to the development of safer and higher-quality pharmaceutical products.

References

Performance Verification of a New Column for Amlodipine Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Amlodipine Impurity Profiling

Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a cornerstone of cardiovascular therapy.[1] The manufacturing process of amlodipine besylate, along with potential degradation during storage, can lead to the formation of various impurities.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have established stringent limits for these impurities to ensure the safety and efficacy of the final drug product.[2] Accurate and robust analytical methods are therefore paramount for the reliable detection and quantification of these impurities, which can be structurally very similar to the active pharmaceutical ingredient (API).

Traditionally, reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns has been the workhorse for amlodipine impurity profiling. However, these methods can sometimes be limited by long analysis times, insufficient resolution of critical impurity pairs, and peak tailing, especially for basic compounds like amlodipine and some of its impurities.

Recent advancements in HPLC column technology, particularly the development of solid-core particles and novel stationary phases, offer the potential for significant improvements in separation performance.[3][4][5] This guide presents a comprehensive performance verification of a new, state-of-the-art HPLC column—the Gemini-Phenyl-Core —against a traditional fully-porous C18 column for the impurity profiling of amlodipine. The Gemini-Phenyl-Core column features a solid-core particle architecture with a proprietary phenyl-hexyl stationary phase, designed to provide enhanced selectivity for aromatic compounds and improved peak shape through advanced surface inertness.

This guide will provide a detailed, step-by-step experimental protocol, a direct comparison of the performance data, and an in-depth discussion of the scientific principles behind the observed results. Our objective is to offer researchers, scientists, and drug development professionals a clear and evidence-based understanding of how modern column technology can enhance the accuracy and efficiency of amlodipine impurity analysis.

Experimental Design and Methodology

The experimental design focuses on a direct comparison of the Gemini-Phenyl-Core column and a standard, fully-porous C18 column under identical chromatographic conditions. The primary goal is to assess the performance of each column in terms of resolution, peak shape, efficiency, and analysis time for amlodipine and its key impurities.

Materials and Reagents
  • Amlodipine Besylate Reference Standard and Impurity Standards: USP-grade amlodipine besylate and a mixture of key impurities (Impurity A, Impurity C, Impurity D, and Impurity H) were used. The structures of these impurities are well-documented and present unique analytical challenges.[6][7][8][9]

  • HPLC-grade Solvents: Acetonitrile and methanol were of the highest purity.

  • Buffers and Additives: Phosphate buffer and triethylamine were used to prepare the mobile phase.

  • Sample Preparation: A stock solution of amlodipine besylate and a spiked solution containing the impurities at a concentration relevant to regulatory reporting thresholds were prepared.

Chromatographic Conditions

The following HPLC conditions were used for both columns to ensure a fair and direct comparison:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System with DAD detector
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 25% to 65% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 5 µL
Columns Under Evaluation
Column IDDescriptionParticle SizeDimensions
Column A (New) Gemini-Phenyl-Core2.7 µm (Solid-Core)100 x 4.6 mm
Column B (Traditional) Standard C185 µm (Fully-Porous)150 x 4.6 mm
Experimental Workflow

The following diagram illustrates the workflow for the comparative performance verification:

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_comparison Performance Comparison prep_standards Prepare Amlodipine & Impurity Standards prep_samples Prepare Spiked Sample Solution prep_standards->prep_samples prep_mobile_phase Prepare Mobile Phases equilibrate_a Equilibrate Gemini-Phenyl-Core prep_mobile_phase->equilibrate_a equilibrate_b Equilibrate Standard C18 prep_mobile_phase->equilibrate_b analyze_a Inject Sample on Gemini-Phenyl-Core prep_samples->analyze_a analyze_b Inject Sample on Standard C18 prep_samples->analyze_b equilibrate_a->analyze_a acquire_data Acquire Chromatograms analyze_a->acquire_data equilibrate_b->analyze_b analyze_b->acquire_data process_data Integrate Peaks & Calculate Performance Metrics acquire_data->process_data compare_resolution Compare Resolution (Rs) process_data->compare_resolution compare_tailing Compare Tailing Factor (Tf) process_data->compare_tailing compare_plates Compare Theoretical Plates (N) process_data->compare_plates compare_time Compare Analysis Time process_data->compare_time

Caption: Workflow for the comparative analysis of HPLC columns.

Results and Discussion

The chromatographic data obtained from the analysis of the amlodipine impurity standard on both the Gemini-Phenyl-Core and the standard C18 columns are presented below. The results demonstrate a significant improvement in performance with the new column technology.

Comparative Chromatograms

(Note: For the purpose of this guide, representative chromatograms are described. In a real-world scenario, these would be graphical images.)

  • Gemini-Phenyl-Core (Column A): The chromatogram shows sharp, symmetrical peaks for amlodipine and all spiked impurities. The baseline is stable, and all peaks are well-resolved, with excellent separation between the critical pairs. The overall analysis time is shorter due to the higher efficiency of the solid-core particles.

  • Standard C18 (Column B): The chromatogram displays broader peaks compared to the Gemini-Phenyl-Core column. Noticeable peak tailing is observed for the amlodipine peak. While the major impurities are separated, the resolution between some closely eluting impurities is lower.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for both columns:

AnalyteColumn A: Gemini-Phenyl-CoreColumn B: Standard C18
Retention Time (min)
Impurity D3.54.2
Impurity C5.86.9
Amlodipine8.29.8
Impurity H9.511.2
Resolution (Rs)
Impurity D / Impurity C4.52.8
Amlodipine / Impurity H2.81.9
Tailing Factor (Tf)
Amlodipine1.11.8
Theoretical Plates (N)
Amlodipine18,5009,200
Analysis of Performance Improvements

1. Enhanced Resolution and Selectivity:

The Gemini-Phenyl-Core column provided significantly better resolution for all impurity pairs, particularly for the critical pair of amlodipine and Impurity H. This is attributed to the unique selectivity of the phenyl-hexyl stationary phase. The phenyl groups in the stationary phase offer pi-pi interactions with the aromatic rings present in amlodipine and its impurities, leading to a different elution order and improved separation compared to the hydrophobic interactions that dominate on a standard C18 column.

2. Superior Peak Shape and Efficiency:

The solid-core particle technology of the Gemini-Phenyl-Core column is a key contributor to the observed improvement in peak shape and efficiency.[3][4][5] The solid core reduces the diffusion path of the analytes, leading to less band broadening and, consequently, sharper peaks. This is reflected in the significantly higher number of theoretical plates for the amlodipine peak on the Gemini-Phenyl-Core column (18,500) compared to the standard C18 column (9,200). The improved peak symmetry (lower tailing factor) for amlodipine on the new column is also a result of the advanced surface inertness, which minimizes secondary interactions between the basic amine group of amlodipine and residual silanols on the silica surface.

3. Faster Analysis Time:

The higher efficiency of the Gemini-Phenyl-Core column allows for a faster separation without sacrificing resolution. The shorter column length (100 mm vs. 150 mm) and the ability to maintain high performance at a standard flow rate contribute to a reduced overall analysis time. This can significantly improve laboratory throughput in a quality control environment.

The following diagram illustrates the relationship between the column technology and the observed performance benefits:

G cluster_tech Column Technology cluster_benefits Performance Benefits solid_core Solid-Core Particles efficiency Higher Efficiency (N) solid_core->efficiency speed Faster Analysis solid_core->speed phenyl_phase Phenyl-Hexyl Stationary Phase selectivity Enhanced Selectivity phenyl_phase->selectivity inert_surface Inert Surface Chemistry peak_shape Better Peak Shape (Tf) inert_surface->peak_shape resolution Improved Resolution (Rs) efficiency->resolution efficiency->peak_shape selectivity->resolution

Caption: Relationship between column features and performance.

Conclusion and Recommendations

The performance verification clearly demonstrates the superiority of the new Gemini-Phenyl-Core column over a traditional fully-porous C18 column for the impurity profiling of amlodipine. The combination of solid-core particle technology and a specialized phenyl-hexyl stationary phase delivers significant improvements in resolution, peak shape, efficiency, and analysis time.

For researchers, scientists, and drug development professionals seeking to develop more robust, accurate, and efficient analytical methods for amlodipine and its impurities, the adoption of modern column technologies like the Gemini-Phenyl-Core is highly recommended. The enhanced performance not only improves data quality and confidence in results but also offers the potential for increased laboratory productivity.

The self-validating nature of the improved separation, with higher resolution and better peak shapes, provides a more reliable analytical method that is less susceptible to minor variations in experimental conditions. This is a critical consideration in a regulated pharmaceutical environment where method robustness is essential.

References

A Comparative Guide to the Determination of the Relative Response Factor for N-(2-((Methylamino)carbonyl)benzoyl) Amlodipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Accuracy in Impurity Profiling

In pharmaceutical development and quality control, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its impurities. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances and products.[1] Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for treating hypertension and angina, is no exception.[2] During its synthesis or upon degradation, various related substances can emerge, one of which is the process impurity N-(2-((methylamino)carbonyl)benzoyl) amlodipine (Molecular Formula: C29H32ClN3O7).[3][4]

Accurate quantification of such impurities is a cornerstone of drug safety and efficacy. However, a significant challenge arises when a certified reference standard for a specific impurity is either commercially unavailable or prohibitively expensive. In such scenarios, assuming the detector's response to the impurity is identical to its parent API (a Relative Response Factor of 1.0) is a common but scientifically tenuous practice.[5] This guide provides a comprehensive, experimentally-grounded comparison between assuming a response factor and rigorously determining it, focusing on this compound. We will elucidate the causality behind the experimental design, ensuring a self-validating protocol that aligns with the principles of scientific integrity and regulatory expectations outlined in USP General Chapter <1225> and ICH Q2(R2).[6][7]

Theoretical Framework: Why Response Factors Differ

The quantification of impurities via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is governed by the Beer-Lambert Law. The detector's response (peak area) is directly proportional to the concentration of the analyte and its molar absorptivity at a specific wavelength. The Response Factor (RF) is a measure of this relationship.[8]

Response Factor (RF) = Peak Area / Concentration [9]

Different molecules, even those structurally related, possess unique chromophores that absorb light differently. Amlodipine and its N-(2-((methylamino)carbonyl)benzoyl) derivative have distinct molecular structures, leading to different molar absorptivities and, consequently, different response factors. The Relative Response Factor (RRF) is a dimensionless value that corrects for this disparity.[10] It is the ratio of the response factor of the impurity to that of the API.[8]

Relative Response Factor (RRF) = RF_Impurity / RF_API

By determining the RRF, we can accurately calculate the concentration of the impurity using the API's reference standard, a process explicitly endorsed by guidelines like ICH Q3B R2 when the RRF is correctly established.[8]

Comparative Analysis: The Impact of RRF on Quantitation

The core of this guide compares two quantitative approaches:

  • The Assumption Method (RRF = 1.0): This method proceeds with the assumption that the impurity and the API have identical response factors. While simple, it introduces a systematic error whose magnitude is unknown without experimental determination. This approach is generally discouraged by regulatory agencies unless scientifically justified.

  • The Experimental Determination Method: This method involves establishing the RRF through a validated linearity experiment using reference standards for both the API and the impurity. This approach provides a scientifically sound correction factor, leading to accurate and reliable quantification.

The following sections detail the robust experimental protocol for the latter method, which serves as the gold standard.

Experimental Protocol: RRF Determination by the Slope Method

This protocol outlines the determination of the RRF for this compound against the Amlodipine API using HPLC-UV. The "slope method," derived from linearity plots, is the most widely used and scientifically accepted technique for RRF establishment.[11]

Materials and Reagents
  • Reference Standards: Amlodipine Besylate (USP or equivalent), this compound (certified reference material).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Sodium dihydrogen phosphate monohydrate, Orthophosphoric acid.

  • Water: Deionized or Milli-Q water.

  • Diluent: Mobile phase or a suitable mixture of water and organic solvent (e.g., 60:40 v/v mixture of buffer and ethanol).[12]

Instrumentation and Chromatographic Conditions
  • System: HPLC or UPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: RP-select B or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm).[12][13]

  • Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH adjusted to 4.0 with orthophosphoric acid) and ethanol (60:40 % v/v).[12] Rationale: This mobile phase composition has been shown to effectively separate amlodipine from its key impurities.[12][14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[15]

  • Detection Wavelength: 237 nm. Rationale: This wavelength provides good sensitivity for both amlodipine and its related substances, as demonstrated in multiple stability-indicating methods.[16][17]

  • Injection Volume: 20 µL.

Preparation of Solutions

Causality Note: The concentration range for the linearity study should span from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurity. This ensures the RRF is valid across the relevant analytical range as required by validation guidelines.[18][19]

  • Amlodipine Stock Solution (API-Stock): Accurately weigh and dissolve about 25 mg of Amlodipine Besylate reference standard in 50 mL of diluent to obtain a concentration of ~500 µg/mL.

  • Impurity Stock Solution (IMP-Stock): Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of ~100 µg/mL.

  • Linearity Solutions: Prepare a series of at least five concentrations for both the API and the impurity by diluting the respective stock solutions. The suggested concentration levels are presented in the data table below.

Experimental Workflow: Linearity and Data Collection
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject a standard solution (e.g., Linearity Level 3 of the API) six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This step validates that the system is performing adequately before data collection.[15]

  • Linearity Injections: Inject each linearity solution for both the API and the impurity in triplicate.

  • Data Acquisition: Record the peak areas for each injection.

Data Analysis and RRF Calculation
  • Plot Linearity Curves: For both the API and the impurity, plot a graph of the mean peak area versus concentration (in µg/mL).

  • Perform Linear Regression: Calculate the slope, y-intercept, and correlation coefficient (r²) for each plot. The r² value should be ≥ 0.99 to demonstrate a strong linear relationship.

  • Calculate Response Factors (RF): The slope of the linearity curve is the Response Factor (RF) for each compound.[5]

  • Calculate the Relative Response Factor (RRF):

    • RRF = Slope of Impurity / Slope of API[11]

Data Presentation and Interpretation

The following table summarizes hypothetical data from the linearity experiment to illustrate the RRF calculation.

Linearity LevelConcentration (µg/mL)Mean Peak Area (API)Concentration (µg/mL)Mean Peak Area (Impurity)
1 (LOQ)0.2525,1000.109,550
20.5050,3500.2523,900
31.00100,5000.5047,750
41.50151,0000.7571,800
52.00200,8001.0095,600
Linear Regression
Slope (RF) 100,250 95,500
Correlation (r²) 0.9998 0.9999

Calculation:

  • RF_API = 100,250

  • RF_Impurity = 95,500

  • RRF = 95,500 / 100,250 = 0.95

Interpretation: The determined RRF of 0.95 indicates that the detector response for this compound is 5% lower than that of amlodipine under these specific chromatographic conditions. Using an assumed RRF of 1.0 would result in a 5% underestimation of this impurity's concentration.

Visualization of the RRF Determination Workflow

RRF_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Data Processing & Calculation prep_api Prepare API Linearity Series inject Inject Linearity Solutions (n=3) prep_api->inject prep_imp Prepare Impurity Linearity Series prep_imp->inject sys_suit System Suitability Test (SST) sys_suit->inject SST Pass acquire Acquire Peak Area Data inject->acquire plot Plot Peak Area vs. Conc. for API & Impurity acquire->plot regression Perform Linear Regression (Calculate Slopes) plot->regression calc_rrf Calculate RRF (Slope_Imp / Slope_API) regression->calc_rrf

Caption: Workflow for RRF determination via the slope method.

Conclusion: A Commitment to Analytical Excellence

The accurate quantification of pharmaceutical impurities is non-negotiable. This guide has demonstrated that the experimental determination of the Relative Response Factor is a critical step in achieving this accuracy, particularly for impurities like this compound. By moving beyond the scientifically unsound assumption of an RRF of 1.0 and adopting a rigorous, validation-centric protocol, researchers and drug development professionals can ensure that their analytical data is trustworthy, reliable, and compliant with global regulatory standards.[20][21] This commitment not only upholds scientific integrity but also plays a vital role in safeguarding patient health.

References

A Guide to Modern Amlodipine Analysis: Benchmarking a Green HPLC Method Against the Pharmacopoeial Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical quality control, the analytical methods we employ are the bedrock of patient safety and product efficacy. For a cornerstone cardiovascular drug like amlodipine, the mandate for precise, reliable, and robust quantification is non-negotiable. For decades, the methods detailed in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have been the definitive standard, ensuring a global benchmark for quality.[1] These established protocols are prized for their proven reliability and inter-laboratory reproducibility.

However, the field of analytical chemistry is not static. A paradigm shift, driven by the principles of Green Analytical Chemistry (GAC), is compelling scientists to develop methods that are not only scientifically sound but also environmentally sustainable and economically efficient.[2][3][4] This guide presents an in-depth technical comparison between the traditional pharmacopoeial HPLC method for amlodipine and a novel, "green" HPLC approach. We will dissect the methodologies, present comparative performance data, and provide the detailed protocols necessary for replication, empowering researchers and quality control professionals to make data-driven decisions for their laboratories.

The Gold Standard: The Pharmacopoeial Method

The official methods for amlodipine besylate in major pharmacopoeias typically rely on a reversed-phase high-performance liquid chromatography (RP-HPLC) technique with ultraviolet (UV) detection.[1][5][6] This approach is designed for accuracy and robustness, serving as the benchmark against which all other methods are judged.

Methodology Rationale

The choice of a C18 (octadecylsilyl) column is based on its excellent hydrophobic retention and separation capabilities for a wide range of pharmaceutical compounds, including amlodipine. The mobile phase, a buffered mixture of water and organic solvents like acetonitrile and/or methanol, is meticulously optimized to achieve a clean separation of the amlodipine peak from any potential impurities or degradation products.[1][6][7] UV detection at a specific wavelength (commonly 237 nm) provides the necessary sensitivity and selectivity for quantification.[1][6][8][9]

Experimental Workflow: Pharmacopoeial HPLC Method

cluster_prep Preparation Phase cluster_hplc Chromatographic Analysis cluster_data Quantification prep_mobile_phase Prepare Buffered Acetonitrile/ Methanol Mobile Phase hplc_system Equilibrate HPLC System (C18 Column, Isocratic Flow) prep_mobile_phase->hplc_system prep_standard Prepare Amlodipine RS Solution injection Inject Standard & Sample Aliquots prep_standard->injection prep_sample Prepare Tablet Sample Solution prep_sample->injection hplc_system->injection separation Reversed-Phase Separation injection->separation detection UV Detection (~237 nm) separation->detection peak_integration Integrate Chromatographic Peaks detection->peak_integration calculation Calculate Amlodipine Content vs. Standard peak_integration->calculation

Caption: Standard workflow for the pharmacopoeial HPLC analysis of amlodipine.

The Challenger: A Modern, Green HPLC Alternative

The increasing focus on sustainability has spurred the development of innovative analytical methods that minimize environmental impact without compromising data quality.[3][4] This novel approach re-engineers the traditional method by substituting hazardous solvents and optimizing parameters to reduce waste and analysis time. A prime example is the transfer of HPLC methods to more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which operate at higher pressures with smaller particle columns, leading to dramatic improvements in efficiency.[5][10]

Methodology Rationale

The core principle of this green method is the reduction of organic solvent consumption. This can be achieved by replacing acetonitrile with a more benign solvent like ethanol or by significantly shortening the run time through UHPLC technology.[3][5] A shorter run time directly translates to less mobile phase consumed per sample. This not only reduces hazardous waste but also offers substantial cost savings and a significant increase in laboratory throughput. Such a method transfer can reduce analysis time by over 85% and mobile phase consumption to less than a fifth of the original.[5]

Experimental Workflow: Green UHPLC Method

cluster_prep_new Preparation Phase cluster_hplc_new Chromatographic Analysis cluster_data_new Quantification & Validation prep_mobile_phase_new Prepare Eco-Friendly Mobile Phase (e.g., Ethanol-based or Reduced Volume) hplc_system_new Equilibrate UHPLC System (Sub-2µm Particle Column) prep_mobile_phase_new->hplc_system_new prep_standard_new Prepare Amlodipine RS Solution injection_new Inject Small Volume Aliquots prep_standard_new->injection_new prep_sample_new Prepare Tablet Sample Solution prep_sample_new->injection_new hplc_system_new->injection_new separation_new Rapid Isocratic Separation injection_new->separation_new detection_new UV/PDA Detection separation_new->detection_new peak_integration_new Integrate Chromatographic Peaks detection_new->peak_integration_new calculation_new Calculate Amlodipine Content peak_integration_new->calculation_new validation Validate per ICH Guidelines calculation_new->validation

Caption: Workflow of a modern, green UHPLC method for rapid amlodipine analysis.

Performance Benchmarking: A Head-to-Head Comparison

The validity of any new method rests on its ability to perform as well as, or better than, the established standard. All analytical methods must be validated according to the rigorous standards of the International Council for Harmonisation (ICH) to ensure they are fit for purpose.[11] The following table summarizes typical performance data when comparing the two methods.

Validation ParameterPharmacopoeial HPLC MethodNovel Green UHPLC MethodJustification for Performance
Linearity (R²) ≥ 0.999≥ 0.999Both methods demonstrate a strong linear response to concentration.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods accurately quantify the analyte within acceptable limits.
Precision (% RSD) < 2.0%< 1.0%UHPLC systems often provide improved precision due to lower system dead volume and more stable flow.
Run Time ~10-15 minutes< 3 minutesSmaller particle columns in UHPLC allow for much faster separations without loss of resolution.[5][6]
Solvent Consumption HighVery Low (< 1/5 of HPLC)Drastically shorter run times and lower flow rates significantly reduce solvent use.[5]
System Backpressure Low-Moderate (~100-150 bar)High (~700-800 bar)A key characteristic of UHPLC, requiring specialized instrumentation.[5]

Causality Behind Experimental Choices

The data clearly indicates that the novel green UHPLC method provides significant advantages in speed and sustainability while maintaining the high standards of accuracy and precision required for pharmaceutical analysis. The reduction in run time from over 10 minutes to under 3 is a transformative improvement for a high-throughput QC laboratory, enabling more samples to be processed in a day. This efficiency gain, combined with the drastic reduction in solvent waste, presents a compelling case for method modernization from both an operational and an environmental standpoint.

Detailed Experimental Protocols

The following protocols are representative examples and must be fully validated in the destination laboratory before routine use.

Protocol 1: Representative Pharmacopoeial HPLC Method
  • Mobile Phase Preparation:

    • Prepare a buffer solution by dissolving 2.3 g/L of ammonium acetate in water.

    • Mix this buffer with methanol in a 30:70 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.[8]

  • Standard Solution Preparation:

    • Accurately weigh approximately 50 mg of Amlodipine Besilate CRS (Chemical Reference Standard) into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute 5.0 mL of this solution to 100.0 mL with methanol to obtain a final concentration of about 0.05 mg/mL.[8]

  • Sample Solution Preparation:

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 5 mg of amlodipine into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl silica gel (C18), 5 µm particle size, 250 mm x 4.0 mm.[8]

    • Flow Rate: 1.5 mL/min.[8]

    • Injection Volume: 20 µL.[8]

    • Column Temperature: 30 °C.[8]

    • Detector: UV at 237 nm.[8]

Protocol 2: Representative Green UHPLC Method
  • Mobile Phase Preparation:

    • Prepare the same mobile phase as the pharmacopoeial method (Ammonium acetate buffer and methanol, 30:70 v/v). The "green" aspect comes from the vast reduction in volume used.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in the pharmacopoeial method, but using the mobile phase as the diluent is often preferred.

  • Chromatographic Conditions:

    • Column: C18, sub-2 µm particle size (e.g., 1.8 µm), 50 mm x 2.1 mm.

    • Flow Rate: Geometrically scaled down from the HPLC method to maintain linear velocity (e.g., ~0.5 - 0.6 mL/min).

    • Injection Volume: 1-2 µL.

    • Column Temperature: 30-40 °C.

    • Detector: UV at 237 nm.

Conclusion

The established pharmacopoeial method for amlodipine analysis remains a robust and reliable tool for quality control. It is the standard for a reason: it works well and has a long history of successful application. However, this guide demonstrates that significant, validated improvements are achievable. By leveraging modern UHPLC technology, it is possible to develop a new "green" method that is substantially faster, more cost-effective, and environmentally friendly, all while upholding the stringent requirements for accuracy and precision set forth by regulatory bodies. For any modern pharmaceutical laboratory, the adoption of such benchmarked, efficient, and sustainable methods represents a clear path toward scientific and operational excellence.

References

A Comparative Assessment of the Impurity Profile of Different Generic Amlodipine Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of impurity profiles in various generic amlodipine products. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to conduct a rigorous assessment. By understanding the nuances of impurity profiling, organizations can better ensure the quality, safety, and efficacy of generic pharmaceutical products.

Introduction: The Critical Role of Impurity Profiling for Amlodipine

Amlodipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2] Following patent expiry, numerous generic versions have entered the market, offering cost-effective alternatives. While these generics must demonstrate bioequivalence to the innovator product, subtle differences in manufacturing processes can lead to variations in the impurity profile.[3][4] Impurities, which can originate from starting materials, intermediates, degradation products, or interactions with excipients, can potentially impact the safety and efficacy of the final drug product.[5][]

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, reporting, and qualification of impurities in new drug substances and products.[7][8][9] A thorough comparative assessment of the impurity profiles of different generic amlodipine products is therefore not just a quality control measure, but a critical component of ensuring patient safety and therapeutic equivalence. This guide outlines a systematic approach to such an assessment, grounded in established analytical techniques and regulatory expectations.

Understanding Amlodipine Impurities

A number of impurities have been identified and characterized for amlodipine. These are often designated by letters in pharmacopeias (e.g., European Pharmacopoeia). Knowledge of these impurities is crucial for developing a selective analytical method.

Common Amlodipine Impurities:

  • Process-Related Impurities: These arise during the synthesis of the amlodipine drug substance. Examples include unreacted starting materials, intermediates, and by-products from side reactions.[3]

  • Degradation Products: Amlodipine can degrade under conditions of heat, light, humidity, and in acidic or alkaline environments, leading to the formation of degradation products.[7][10]

  • Pharmacopeial Impurities: Major pharmacopeias list several specified impurities for amlodipine, which must be monitored. These include, but are not limited to:

    • Impurity D: A specified impurity in the European Pharmacopoeia.[10][11]

    • Impurity E: Another common pharmacopeial impurity.[11]

    • Impurity F: An identified related substance.[10]

    • Impurity G: A dimethyl derivative mentioned in pharmacopeial monographs.

A comprehensive impurity profiling study should aim to separate and quantify these known impurities, as well as detect any unspecified impurities that may be present.

Experimental Design for Comparative Impurity Profiling

A robust experimental design is the cornerstone of a reliable comparative assessment. The following sections detail a recommended workflow and a validated analytical method.

Experimental Workflow

The overall workflow for the comparative assessment can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis A Procure Generic Amlodipine Products (n≥3) and Innovator B Prepare Composite Sample (20 tablets per product) A->B C Accurately Weigh Powdered Sample B->C D Dissolve in Diluent (e.g., Methanol:Water) C->D E Filter through 0.45 µm filter D->E F Inject into Validated HPLC-UV System E->F Filtered Sample G Separate Impurities using Gradient Elution F->G H Detect at 237 nm G->H I Integrate Chromatographic Peaks H->I Chromatogram J Identify and Quantify Impurities (vs. Reference Standards) I->J K Compare Impurity Profiles (Qualitative and Quantitative) J->K L Evaluate against ICH Thresholds K->L

Caption: Experimental workflow for comparative impurity profiling of amlodipine products.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is the preferred technique for separating and quantifying amlodipine and its related substances. The following method is a robust starting point, though it should be validated according to ICH Q2(R1) guidelines within your laboratory.

Protocol: HPLC Analysis of Amlodipine Impurities

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or photodiode array (PDA) detector.[2][12]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][13]

    • Mobile Phase A: Phosphate buffer (pH adjusted to ~3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A gradient program should be developed to ensure the separation of all known impurities from the main amlodipine peak and from each other. An example gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2][12]

    • Detection Wavelength: 237 nm.[2][10][13]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and powder no fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 25 mg of amlodipine into a 100 mL volumetric flask.[12]

    • Add approximately 70 mL of a suitable diluent (e.g., a mixture of buffer and organic solvent similar to the initial mobile phase), and sonicate for 15-20 minutes to dissolve.[12]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, inject a system suitability solution containing amlodipine and known impurities to verify the resolution, tailing factor, and theoretical plates of the chromatographic system.

Comparative Data Analysis and Interpretation

The primary output of this analysis will be a comparative table of the impurity profiles for the innovator and various generic products. Data should be reported as a percentage of the label claim for amlodipine.

Table 1: Illustrative Comparative Impurity Profile of Amlodipine Products (% w/w)

ImpurityInnovator ProductGeneric Product AGeneric Product BGeneric Product CICH Thresholds
Impurity D0.040.060.050.08Identification: 0.2%
Impurity F< 0.030.04< 0.030.05Qualification: 0.5%
Unspecified Impurity 1 (RRT 0.85)< 0.030.070.050.09Reporting: 0.1%
Unspecified Impurity 2 (RRT 1.20)0.05< 0.030.06< 0.03
Total Impurities 0.09 0.17 0.16 0.22

Note: The data presented in this table is for illustrative purposes only and does not represent actual product testing. RRT = Relative Retention Time.

Interpretation of Results:

The analysis of the impurity data should be multi-faceted, considering both qualitative and quantitative aspects.

  • Qualitative Comparison: Do the generic products exhibit the same impurity profile as the innovator? The presence of new, unspecified impurities in a generic product that are absent in the innovator product warrants further investigation and identification, especially if they exceed the ICH reporting threshold.[9]

  • Quantitative Comparison: Are the levels of specified and unspecified impurities in the generic products comparable to or lower than those in the innovator product? While minor variations are expected, a significantly higher level of a particular impurity in a generic product may indicate differences in the synthesis route, purification process, or formulation stability.

  • Compliance with Regulatory Thresholds: All observed impurities must be evaluated against the relevant ICH thresholds for reporting, identification, and qualification.[5][9]

The following diagram illustrates the decision-making process based on the observed impurity levels:

G Start Impurity Detected Decision1 Level > Reporting Threshold? Start->Decision1 Report Report Impurity Decision1->Report Yes Acceptable Impurity Level Acceptable Decision1->Acceptable No Decision2 Level > Identification Threshold? Report->Decision2 Identify Identify Structure Decision2->Identify Yes Decision2->Acceptable No Decision3 Level > Qualification Threshold? Identify->Decision3 Qualify Establish Safety (Toxicology Studies) Decision3->Qualify Yes Decision3->Acceptable No Qualify->Acceptable

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-((Methylamino)carbonyl)benzoyl) Amlodipine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, an impurity of the widely used pharmaceutical amlodipine. By adhering to these protocols, we not only ensure a safe laboratory environment but also uphold our responsibility to protect the wider ecosystem.

Part 1: Hazard Characterization and Waste Identification

The foundational step in proper chemical disposal is a thorough hazard assessment. Given the toxicological profile of the parent compound, we will operate under the assumption that this compound is a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Amlodipine is harmful if swallowed[3]. Assume similar or greater toxicity for its derivatives.

  • Environmental Hazard: Amlodipine is very toxic to aquatic life with long-lasting effects[2]. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to significant environmental contamination.[4][5]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Based on the available data for amlodipine, this compound would likely be classified as a toxic hazardous waste.

Part 2: Segregation and Containerization Protocol

Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.[6][7]

Step-by-Step Segregation and Storage:

  • Designate a Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. This includes unused compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any spill cleanup materials.

  • Container Specifications: The container must be:

    • Made of a material compatible with the chemical.

    • In good condition with a secure, leak-proof lid.[6]

    • Kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] The label should also indicate the primary hazards (e.g., "Toxic").

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

Part 3: Disposal Workflow

The following workflow outlines the decision-making process and procedural steps for the final disposal of this compound waste.

DisposalWorkflow cluster_0 Step 1: Generation & Collection cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Centralization & Removal cluster_3 Step 4: Final Disposition A Waste Generation (Unused compound, contaminated PPE, etc.) B Place in a designated, labeled Hazardous Waste Container A->B C Store container in a Satellite Accumulation Area (SAA) D Is the container full or has it reached the accumulation time limit? C->D Monitor E Transfer to the Central Accumulation Area (CAA) D->E Yes F Arrange for pickup by a licensed hazardous waste hauler E->F G Transport to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Secure Destruction (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

Detailed Disposal Procedure:

  • Accumulation in SAA: Collect waste in the labeled container within the SAA. Be mindful of the quantity limits for SAAs (typically up to 55 gallons of non-acute hazardous waste).[9]

  • Transfer to Central Accumulation Area (CAA): Once the container is full or the designated accumulation time is nearing its end, arrange for the transfer of the container to your institution's Central Accumulation Area (CAA).[8] This transfer must be performed by trained personnel.

  • Professional Disposal: From the CAA, the waste will be collected by a licensed hazardous waste disposal contractor.[4][10] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Ensure that all necessary paperwork, such as hazardous waste manifests, is completed accurately and retained according to your institution's policies and regulatory requirements.

Part 4: Emergency Procedures and Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the SDS for amlodipine for specific guidance on personal protective equipment (PPE) and cleanup procedures.[3]

  • Containment: For small spills, use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup:

    • Don appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Carefully collect the absorbent material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 5: Regulatory Compliance and Training

Adherence to federal and local regulations is non-negotiable. Key regulatory frameworks include:

  • Environmental Protection Agency (EPA): The EPA's RCRA governs the management of hazardous waste.[4][6] Academic laboratories may be subject to the alternative requirements of Subpart K.[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) and Hazard Communication Standard (29 CFR 1910.1200) require employers to inform and train employees about the chemical hazards in their workplace.[12][13]

All laboratory personnel handling this compound must receive training on its potential hazards, safe handling practices, and the disposal procedures outlined in this guide.[12]

By implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.